1,2-Dioleoyl-3-arachidonoyl-rac-glycerol
Descripción
Propiedades
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H102O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h16,19,25-28,30-32,34,40,43,56H,4-15,17-18,20-24,29,33,35-39,41-42,44-55H2,1-3H3/b19-16-,28-25-,30-26-,31-27-,34-32-,43-40- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSBRWXVWDFKJD-DKDZBDDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H102O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Metabolic Significance of 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of the mixed-acid triacylglycerol, 1,2-dioleoyl-3-arachidonoyl-rac-glycerol. While this specific molecule is not extensively described in existing literature, this document outlines a plausible and scientifically grounded chemoenzymatic synthesis pathway. The guide details the necessary experimental protocols, presents quantitative data from analogous syntheses, and visualizes the logical workflow and relevant biological pathways. The primary focus is on enzymatic catalysis, which offers high specificity and milder reaction conditions compared to purely chemical methods. Furthermore, this guide discusses the metabolic context and potential signaling implications of such structured lipids, particularly through their intermediates, which are crucial for various cellular processes. This document is intended to serve as a comprehensive resource for researchers in lipidomics, drug development, and nutritional science.
Introduction
Structured triacylglycerols (TAGs), which are glycerolipids with a specific distribution of fatty acids on the glycerol (B35011) backbone, are of significant interest in various scientific fields, including nutrition, pharmacology, and materials science. The molecule this compound is a mixed-acid TAG containing two oleic acid moieties at the sn-1 and sn-2 positions and an arachidonic acid moiety at the sn-3 position. The specific positioning of these fatty acids can influence its physicochemical properties and its metabolic fate. This guide will focus on a robust chemoenzymatic approach for its synthesis, leveraging the high regiospecificity of lipases.
Synthesis Pathway: A Chemoenzymatic Approach
The most viable route for the synthesis of this compound is a two-step chemoenzymatic process. This method involves the initial synthesis of the precursor 1,2-dioleoyl-rac-glycerol (B53251), followed by a lipase-catalyzed esterification with arachidonic acid.
Logical Workflow for Synthesis
Caption: Chemoenzymatic synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1,2-Dioleoyl-rac-glycerol
This precursor can be synthesized through the protection of glycerol, followed by esterification with oleic acid and subsequent deprotection.
Materials:
-
Glycerol
-
p-Toluenesulfonic acid
-
Oleoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Methanol
-
Silica (B1680970) gel for column chromatography
Methodology:
-
Protection of Glycerol: React glycerol with benzaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 1,3-O-benzylidene glycerol.
-
Esterification: Dissolve 1,3-O-benzylidene glycerol in anhydrous DCM and pyridine. Add oleoyl chloride dropwise at 0°C and stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the resulting 1,2-dioleoyl-3-O-benzylidene-rac-glycerol by silica gel column chromatography.
-
Deprotection: Remove the benzylidene protecting group by catalytic hydrogenation (e.g., using Pd/C in methanol) or by acid-catalyzed hydrolysis to yield 1,2-dioleoyl-rac-glycerol.
Step 2: Lipase-Catalyzed Esterification with Arachidonic Acid
This step utilizes a lipase to specifically catalyze the esterification at the free sn-3 hydroxyl group of 1,2-dioleoyl-rac-glycerol.
Materials:
-
1,2-Dioleoyl-rac-glycerol
-
Arachidonic acid
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
n-Hexane (or other suitable organic solvent)
-
Molecular sieves
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-dioleoyl-rac-glycerol and arachidonic acid in n-hexane. A molar ratio of 1:1.5 to 1:3 (DAG to fatty acid) is recommended to drive the reaction towards completion.
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (typically 5-10% by weight of total substrates) and molecular sieves to remove water produced during the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with continuous stirring for 24-72 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Enzyme Removal and Purification: After the reaction, filter to remove the immobilized enzyme. The solvent is then evaporated under reduced pressure. The final product, this compound, is purified by silica gel column chromatography.
Quantitative Data
Table 1: Fatty Acid Composition from a Representative Enzymatic Acidolysis
| Fatty Acid | Initial Microbial Oil (%) | Structured Lipid (%) |
| Oleic Acid (18:1) | 25.8 | 47.1 |
| Arachidonic Acid (20:4) | 42.3 | 49.7 |
| Palmitic Acid (16:0) | 15.6 | 8.2 |
| Stearic Acid (18:0) | 7.8 | 3.5 |
| Others | 8.5 | 1.5 |
Data adapted from a study on the synthesis of 1,3-dioleoyl-2-arachidonoylglycerol-rich structured lipids.
Table 2: Major Triacylglycerol Species in a Representative Structured Lipid Product
| TAG Species (sn-1, sn-2, sn-3) | Relative Content (%) |
| Oleic-Arachidonic-Oleic | 18.8 |
| Arachidonic-Arachidonic-Oleic | 11.9 |
| Oleic-Linoleic-Oleic | 6.1 |
| Oleic-Linoleic-Stearic | 5.8 |
| Behenic-Arachidonic-Oleic | 4.8 |
Data adapted from a study on the synthesis of 1,3-dioleoyl-2-arachidonoylglycerol-rich structured lipids.
Signaling Pathways and Metabolic Significance
While this compound itself is not a primary signaling molecule, its metabolic precursors and breakdown products play crucial roles in cellular signaling. The general pathway for triacylglycerol synthesis and degradation is a key source of these signaling intermediates.
In Vivo Synthesis of Triacylglycerols
The de novo synthesis of triacylglycerols in mammalian cells primarily follows the Kennedy pathway.
Caption: The Kennedy pathway for de novo triacylglycerol synthesis.
Metabolic Breakdown and Signaling Intermediates
The hydrolysis of triacylglycerols by lipases releases fatty acids and generates diacylglycerol (DAG) and monoacylglycerol (MAG) intermediates. These molecules are potent second messengers in various signaling cascades.
Caption: Metabolic breakdown of a triacylglycerol and the generation of signaling intermediates.
-
Diacylglycerol (DAG): 1,2-Diacylglycerols are well-established activators of Protein Kinase C (PKC) isoforms, which are key regulators of numerous cellular processes, including cell growth, differentiation, and apoptosis.
-
Arachidonic Acid: Once released, arachidonic acid can be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce a wide range of eicosanoids (prostaglandins, thromboxanes, leukotrienes), which are potent inflammatory and signaling molecules.
Conclusion
The synthesis of this compound can be effectively achieved through a chemoenzymatic approach that offers high specificity and control over the final product structure. While this specific triacylglycerol may not have a direct signaling role, its metabolism provides crucial precursors and intermediates that are central to cellular signaling and regulation. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the synthesis and biological functions of this and other structured lipids, with potential applications in the development of novel therapeutics and functional foods.
Unveiling the Obscure: A Technical Guide to 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current scientific understanding of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol, a specific triacylglycerol (TAG) of interest in lipid research. While direct research on this molecule is limited, this document provides a comprehensive overview of its potential natural sources, methodologies for its identification and quantification, and its putative role in biological signaling pathways based on its constituent fatty acids.
Natural Sources and Quantitative Data
Potential Natural Sources:
-
Animal Tissues: Arachidonic acid is a significant component of phospholipids (B1166683) in the brain, liver, and muscles.[1][2] While most arachidonic acid is esterified in phospholipids, a portion is incorporated into triacylglycerols.[3] Therefore, it is plausible that this compound exists in these tissues, particularly in subcellular membranes.[3]
-
Animal Fats: Comprehensive lipidomic analyses of various animal fats have revealed a vast diversity of TAG species.[4][5] While specific identification of this compound is not reported, the co-occurrence of oleic and arachidonic acids in these fats suggests its potential, albeit minor, presence.
-
Plant Oils: Most common vegetable oils are not significant sources of arachidonic acid. Therefore, it is unlikely that this compound is a notable component of these oils.
Table 1: General Fatty Acid Composition of Potential Sources
| Natural Source | Oleic Acid (18:1) % of Total Fatty Acids | Arachidonic Acid (20:4) % of Total Fatty Acids |
| Animal Tissues | ||
| Brain (Gray Matter) | ~10-15% | ~10-15% |
| Liver | ~10-20% | ~5-15% |
| Adipose Tissue | ~40-50% | <1% |
| Animal Fats | ||
| Lard (Pork Fat) | ~40-50% | ~1-2% |
| Tallow (Beef Fat) | ~35-45% | <0.5% |
| Chicken Fat | ~35-45% | ~1-2% |
Note: The data presented are approximate ranges and can vary based on diet, genetics, and other factors. The presence of the constituent fatty acids does not guarantee the presence of the specific TAG, but indicates potential sources for investigation.
Experimental Protocols for Identification and Quantification
Due to the complexity of natural lipid extracts, the identification and quantification of a specific triacylglycerol like this compound requires advanced analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice for such analyses.[6][7]
Lipid Extraction
A robust lipid extraction is the foundational step for analysis. The Folch or Bligh-Dyer methods are commonly employed for tissues.
Protocol: Bligh-Dyer Method for Tissue Lipid Extraction
-
Homogenization: Homogenize 1 gram of tissue in 3 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.
-
Phase Separation: Add 1 mL of chloroform and 1 mL of water to the homogenate. Vortex thoroughly.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen.
-
Storage: The dried lipid extract is stored at -80°C until analysis.
HPLC-MS/MS Analysis
Reversed-phase HPLC is typically used to separate triacylglycerols based on their partition number (PN = CN - 2xDB, where CN is the carbon number and DB is the number of double bonds) and the chain length of their fatty acids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap)
-
Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 2.6 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid
-
Gradient: A time-gradient from a higher polarity (more of mobile phase A) to a lower polarity (more of mobile phase B) is used to elute the triacylglycerols.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ion mode
-
MS/MS Fragmentation: Collision-induced dissociation (CID) of the precursor ion corresponding to [M+NH4]+ or [M+Na]+ of this compound (C59H102O6, Exact Mass: 906.7680).
-
Fragment Ion Analysis: The fragmentation pattern will reveal the loss of the constituent fatty acids, allowing for the confirmation of the TAG structure. For example, neutral losses corresponding to oleic acid and arachidonic acid will be observed.
Potential Signaling Pathways and Biological Relevance
Direct evidence for the signaling roles of intact this compound is currently unavailable. However, its biological significance can be inferred from the well-established roles of its constituent fatty acids, which can be released through the action of lipases.
Metabolic Fate and Release of Bioactive Fatty Acids
The initial step in the biological activity of this TAG would be its hydrolysis by lipases to release diacylglycerols, monoacylglycerols, and free fatty acids.
Caption: Hydrolytic pathway of this compound.
Signaling Roles of Released Fatty Acids
-
Arachidonic Acid (AA): Once released, arachidonic acid is a pivotal precursor to a wide array of potent signaling molecules known as eicosanoids.[8] This cascade is central to inflammation, immunity, and central nervous system function.[2]
References
- 1. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 2. Arachidonic Acid and the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid uptake by phospholipids and triacylglycerols of rat brain subcellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regiospecific characterisation of the triacylglycerols in animal fats using high performance liquid chromatography-atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of fatty acid and triacylglycerol composition in animal fats using silver-ion and non-aqueous reversed-phase high-performance liquid chromatography/mass spectrometry and gas chromatography/flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. britannica.com [britannica.com]
physical and chemical properties of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol
An In-Depth Technical Guide to 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . It includes detailed experimental protocols for its analysis and characterization, along with visualizations of relevant biological pathways and experimental workflows to support researchers in lipidomics and drug development.
Core Physical and Chemical Properties
This compound is a mixed-acid triglyceride containing two units of oleic acid and one unit of arachidonic acid. Its specific structure contributes to its distinct physicochemical properties, which are fundamental for its handling, storage, and application in research.
| Property | Data |
| Molecular Formula | C61H102O6 |
| Molecular Weight | 943.46 g/mol |
| Physical State | Oily Liquid |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), and DMSO. |
| Purity | Typically ≥98% |
| Storage Conditions | Store at -20°C for long-term stability. |
Biological Significance and Metabolic Pathways
As a triacylglycerol, this molecule serves as a storage form of energy and a source of essential fatty acids. Upon enzymatic hydrolysis by lipases, it releases oleic acid and arachidonic acid. Arachidonic acid is a critical precursor to a wide range of biologically active eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation and cell signaling.
Caption: Metabolic fate of hydrolysis products from this compound.
Experimental Protocols
Accurate characterization of this compound requires specific analytical techniques. The following are standard protocols for its analysis.
Thin-Layer Chromatography (TLC) for Purity Assessment
-
Objective: To qualitatively assess the purity of the triglyceride.
-
Stationary Phase: Silica gel 60 F254 plate.
-
Mobile Phase: A non-polar solvent system, typically a mixture of hexane (B92381) and ethyl acetate (e.g., 90:10, v/v).
-
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent like chloroform.
-
Spot the dissolved sample onto the TLC plate baseline.
-
Develop the plate in a chamber saturated with the mobile phase until the solvent front nears the top.
-
Dry the plate and visualize the spots using iodine vapor or by charring with a solution of sulfuric acid in ethanol (B145695) followed by heating.
-
-
Expected Result: A single spot corresponding to the triglyceride, with a specific retention factor (Rf) value.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profile
-
Objective: To identify and quantify the constituent fatty acids.
-
Procedure:
-
Transesterification: Convert the triglyceride to fatty acid methyl esters (FAMEs) by heating with a reagent such as 2% sulfuric acid in methanol (B129727) or boron trifluoride in methanol.
-
Extraction: Extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis:
-
Injection: Inject the FAMEs extract into the GC-MS system.
-
Column: Use a polar capillary column suitable for FAME separation (e.g., DB-23 or equivalent).
-
Oven Program: Implement a temperature gradient to separate the FAMEs based on their boiling points and polarity (e.g., initial temp 150°C, ramp to 220°C).
-
Detection: The mass spectrometer will fragment the eluting FAMEs, and the resulting mass spectra are used for identification by comparison to spectral libraries.
-
-
-
Expected Result: Peaks corresponding to methyl oleate (B1233923) and methyl arachidonate, confirming the fatty acid composition.
High-Performance Liquid Chromatography (HPLC) for Intact Analysis
-
Objective: To analyze the intact triglyceride molecule.
-
Stationary Phase: Reverse-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of solvents like acetonitrile (B52724) and isopropanol.
-
Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for detecting non-chromophoric lipids like triglycerides.
-
Procedure:
-
Dissolve the sample in the initial mobile phase solvent.
-
Inject the sample into the HPLC system.
-
Run the gradient program to elute the triglyceride.
-
Quantify the compound using a calibration curve if required.
-
Standardized Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of this compound from a biological matrix.
Caption: A standard workflow for the analysis of this compound.
An In-Depth Technical Guide to 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol (CAS Number: 91539-55-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-arachidonoyl-rac-glycerol, also known by its synonym 1,2-Olein-3-arachidonin and the shorthand TG(18:1/18:1/20:4), is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one arachidonic acid molecule at the sn-3 position.[1] As a specific molecular species of triacylglycerol, it is a component of cellular lipid storage and metabolism. Its structural inclusion of oleic acid, a monounsaturated omega-9 fatty acid, and arachidonic acid, a polyunsaturated omega-6 fatty acid, makes it a molecule of interest in the fields of lipidomics, cell signaling, and nutrition. This guide provides a comprehensive overview of its physicochemical properties, biological significance, and relevant experimental methodologies.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and use in experimental settings.
| Property | Value | References |
| CAS Number | 91539-55-8 | [1] |
| Molecular Formula | C₅₉H₁₀₂O₆ | [1] |
| Molecular Weight | 907.4 g/mol | [1] |
| Physical Form | An oil | [1] |
| Purity | ≥95% | [1] |
| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml, Chloroform: slightly soluble, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
| Storage Conditions | -20°C | [1] |
| Stability | ≥ 4 years (under recommended storage) | [1] |
Biological Significance and Signaling Pathways
Triacylglycerols are primarily known as energy storage molecules.[2] However, the specific fatty acid composition of a TAG can influence its metabolic fate and its role in cellular processes. The presence of arachidonic acid in TG(18:1/18:1/20:4) is of particular note, as arachidonic acid is a precursor to a wide range of signaling molecules, including prostaglandins (B1171923) and endocannabinoids.
Potential Role as a Precursor to 2-Arachidonoylglycerol (B1664049) (2-AG)
One of the most significant potential roles of this compound is as a precursor for the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a key signaling molecule in the central nervous system and periphery, acting as an agonist for cannabinoid receptors CB1 and CB2.[3] The biosynthesis of 2-AG can occur through the hydrolysis of diacylglycerols (DAGs) containing arachidonic acid at the sn-2 position.
The metabolic pathway from TG(18:1/18:1/20:4) to 2-AG is a multi-step process. Initially, the triacylglycerol must be hydrolyzed by lipases to yield a diacylglycerol. Adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) are the primary enzymes responsible for the initial steps of TAG catabolism.[4] The resulting 1,2-dioleoyl-glycerol can then be further metabolized. While the direct hydrolysis of TG(18:1/18:1/20:4) to an arachidonic acid-containing DAG is plausible, the primary route for 2-AG synthesis involves the hydrolysis of membrane phospholipids. However, TAGs can contribute to the cellular pool of DAGs that may be used for 2-AG synthesis.
The diagram below illustrates the potential metabolic pathway for the generation of signaling molecules from this compound.
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, the following sections provide generalized methodologies based on established procedures for similar triacylglycerols.
Chemoenzymatic Synthesis of Specific Triacylglycerols
The synthesis of a specific triacylglycerol like TG(18:1/18:1/20:4) can be achieved through a chemoenzymatic approach, which offers high regiospecificity. This method typically involves the use of lipases to catalyze the esterification of a glycerol backbone with the desired fatty acids.
Objective: To synthesize this compound.
Materials:
-
Arachidonic acid
-
Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)
-
Molecular sieves
-
Organic solvent (e.g., hexane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-dioleoyl-rac-glycerol and a molar excess of arachidonic acid in hexane.
-
Enzymatic Esterification: Add the immobilized lipase and molecular sieves to the reaction mixture. The molecular sieves help to remove water produced during the reaction, driving the equilibrium towards ester formation.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Purification: Once the reaction is complete, filter off the enzyme and molecular sieves. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to isolate the desired triacylglycerol.
The workflow for a generic chemoenzymatic synthesis of a specific triacylglycerol is depicted below.
Analysis by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the identification and quantification of specific lipid species like this compound in complex biological samples.
Objective: To detect and quantify TG(18:1/18:1/20:4) in a lipid extract.
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Extract total lipids from the biological sample using a modified Folch or Bligh-Dyer method.
-
Chromatographic Separation: Inject the lipid extract onto the C18 column. Use a gradient elution with a mobile phase system, for example, Solvent A (e.g., acetonitrile/water) and Solvent B (e.g., isopropanol/acetonitrile), to separate the different lipid species.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion (the ammoniated adduct of the molecule) to a specific product ion (resulting from the neutral loss of one of the fatty acid chains).
-
Precursor Ion ([M+NH₄]⁺): m/z 924.8
-
Product Ions (Neutral Loss):
-
Loss of Oleic Acid + NH₃: m/z 625.5
-
Loss of Arachidonic Acid + NH₃: m/z 603.5
-
-
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
The general workflow for the analysis of triacylglycerols by HPLC-MS/MS is illustrated in the following diagram.
Applications in Research and Drug Development
While specific applications of this compound in drug development are not yet widely documented, its properties suggest several potential areas of interest.
Lipidomics and Biomarker Discovery
The quantification of specific TAG species like TG(18:1/18:1/20:4) in biological samples is a key aspect of lipidomics research. Alterations in the profile of TAGs have been associated with various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease.[5] Therefore, TG(18:1/18:1/20:4) could serve as a potential biomarker for monitoring disease progression or response to therapy.
Drug Delivery Systems
Lipid-based formulations are increasingly used to improve the oral bioavailability of poorly water-soluble drugs.[6] Triacylglycerols can act as a carrier for lipophilic drugs, enhancing their solubility and absorption in the gastrointestinal tract. The specific properties of this compound, such as its melting point and susceptibility to enzymatic digestion, could be explored for the development of novel drug delivery systems, including self-emulsifying drug delivery systems (SEDDS).
Conclusion
This compound is a specific triacylglycerol with unique physicochemical properties conferred by its constituent fatty acids. While its primary role is likely in energy storage, its potential as a precursor to the endocannabinoid 2-AG highlights its importance in cellular signaling. Further research is needed to fully elucidate its direct biological functions and to explore its potential applications in drug development and as a biomarker for metabolic diseases. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize and analyze this molecule, paving the way for future discoveries in the field of lipid science.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mla.com.au [mla.com.au]
- 4. Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. "Kinetic Model For Triglyceride Hydrolysis Using Lipase:Review" by Heri Hermansyah, A. Wijanarko et al. [scholarhub.ui.ac.id]
- 6. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Metabolism of Triacylglycerols Containing Arachidonic Acid
Abstract
Arachidonic acid (AA), a crucial polyunsaturated fatty acid, is a precursor to a vast array of bioactive lipid mediators known as eicosanoids, which are pivotal in inflammatory processes and cellular signaling. While the metabolism of arachidonic acid from membrane phospholipids (B1166683) is well-documented, the role of triacylglycerols (TAGs) as a reservoir and source of AA is an area of growing interest, particularly in immune cells and tissues under specific physiological and pathophysiological conditions. This technical guide provides a comprehensive overview of the metabolism of triacylglycerols containing arachidonic acid, detailing the enzymatic pathways for its incorporation and mobilization, and outlining the experimental protocols for its study. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development investigating lipid metabolism and inflammation.
Introduction
Arachidonic acid (AA, 20:4n-6) is a key polyunsaturated fatty acid in mammals, primarily obtained from the diet or synthesized from its precursor, linoleic acid.[1] It is a crucial component of cell membranes, where it is predominantly esterified at the sn-2 position of glycerophospholipids.[1][2] The release of AA from these phospholipids by phospholipase A2 (PLA2) enzymes initiates the synthesis of eicosanoids, potent signaling molecules involved in inflammation, immunity, and other physiological processes.[2][3]
In addition to the well-studied phospholipid pool, arachidonic acid can also be incorporated into and mobilized from neutral lipid stores, specifically triacylglycerols (TAGs), which are stored in cytoplasmic lipid droplets.[2][4] This TAG-associated pool of AA has distinct metabolic fates and regulatory mechanisms compared to the phospholipid pool. In certain cell types, such as macrophages and endothelial cells, the accumulation of AA in TAGs can be substantial, particularly under conditions of inflammation or high fatty acid influx.[4][5] Understanding the dynamics of AA metabolism within TAGs is therefore critical for elucidating its role in various disease states and for the development of targeted therapeutics.
Incorporation of Arachidonic Acid into Triacylglycerols
The incorporation of arachidonic acid into triacylglycerols primarily occurs through the de novo synthesis pathway.[6] This process is distinct from the remodeling pathway (Lands cycle) responsible for its incorporation into phospholipids.[1][6]
The key steps in the incorporation of AA into TAGs are:
-
Activation of Arachidonic Acid: Free arachidonic acid is first activated to its coenzyme A (CoA) derivative, arachidonoyl-CoA, by acyl-CoA synthetases.
-
Glycerol-3-Phosphate Acylation: Glycerol-3-phosphate is sequentially acylated by glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT) to form lysophosphatidic acid and then phosphatidic acid. Arachidonoyl-CoA can be a substrate for these enzymes.
-
Dephosphorylation of Phosphatidic Acid: Phosphatidate phosphohydrolase (PAP), also known as lipin, dephosphorylates phosphatidic acid to yield diacylglycerol (DAG).[6]
-
Final Acylation of Diacylglycerol: Diacylglycerol acyltransferase (DGAT) catalyzes the final step, esterifying an acyl-CoA, potentially arachidonoyl-CoA, to the DAG backbone to form a triacylglycerol.
Studies in P388D1 macrophage-like cells have shown that the incorporation of radiolabeled arachidonic acid into TAGs is inhibited by propranolol, a phosphatidate phosphohydrolase inhibitor, confirming the role of the de novo synthesis pathway.[6]
Mobilization of Arachidonic Acid from Triacylglycerols
The release of arachidonic acid from TAG stores is a critical step in making it available for eicosanoid synthesis or for replenishing the phospholipid pools. This process is primarily mediated by the action of lipases.
The primary enzyme responsible for the initial hydrolysis of TAGs is Adipose Triglyceride Lipase (B570770) (ATGL) .[2] ATGL specifically hydrolyzes the first ester bond of TAG, releasing a fatty acid and generating a diacylglycerol. Subsequent hydrolysis of the diacylglycerol and monoacylglycerol is carried out by hormone-sensitive lipase (HSL) and monoacylglycerol lipase (MGL), respectively, to release the remaining fatty acids, including arachidonic acid.[2]
In certain cell types, such as mast cells, ATGL-mediated release of AA from TAGs in lipid droplets is a crucial source for eicosanoid biosynthesis.[2] In macrophages, the TAG pool of AA appears to be mobilized at a later stage of cellular activation, serving to replenish the phospholipid pools that were depleted during the initial rapid release of AA for eicosanoid production.[1][4][7]
Signaling Pathways and Experimental Workflows
Metabolic Pathways of Arachidonic Acid in Triacylglycerols
The following diagram illustrates the key pathways for the incorporation and mobilization of arachidonic acid from triacylglycerols.
References
- 1. Differential Mobilization of the Phospholipid and Triacylglycerol Pools of Arachidonic Acid in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipolysis meets inflammation: arachidonic acid mobilization from fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Metabolism, Lipid Disorders, Arachidonic Acid Metabolism – biochemistry [uw.pressbooks.pub]
- 4. mdpi.com [mdpi.com]
- 5. Role of triglycerides in endothelial cell arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The incorporation of arachidonic acid into triacylglycerol in P388D1 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Mobilization of the Phospholipid and Triacylglycerol Pools of Arachidonic Acid in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
1,2-dioleoyl-3-arachidonoyl-rac-glycerol molecular weight
An In-depth Technical Guide to 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol
This guide provides a comprehensive overview of this compound, a significant triacylglycerol in lipid research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, purification, and biological relevance.
Core Properties
This compound, also known as TG(18:1/18:1/20:4), is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions, and one arachidonic acid molecule at the sn-3 position.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 907.4 g/mol | [1] |
| Chemical Formula | C₅₉H₁₀₂O₆ | [1] |
| CAS Number | 91539-55-8 | [1] |
| Synonyms | 1,2-Olein-3-arachidonin, TG(18:1/18:1/20:4) | [1] |
| Physical State | Oil | [1] |
| Solubility | Slightly soluble in chloroform. Soluble in DMF (10 mg/ml) and Ethanol (10 mg/ml). | [1] |
| Storage | -20°C | [1] |
Synthesis and Purification
General Enzymatic Synthesis Approach
Enzymatic synthesis using lipases is a common method for producing structured triacylglycerols due to the high regioselectivity of the enzymes. A general workflow is outlined below.
Experimental Protocol Outline:
-
Esterification: Glycerol is esterified with oleic acid using a sn-1,3 specific lipase. This reaction yields a mixture of mono-, di-, and triglycerides.
-
Acyl Migration: Under controlled conditions, acyl migration can be induced to form the desired sn-1,2-dioleoyl-glycerol intermediate.
-
Final Acylation: The sn-1,2-dioleoyl-glycerol is then acylated with arachidonic acid. This step can be carried out using a non-specific lipase or through chemical acylation.
Purification
Purification of the target triacylglycerol from the reaction mixture is crucial. A multi-step purification protocol is generally required.
Experimental Protocol Details:
-
Lipid Extraction: The total lipids from the reaction mixture are extracted using a method such as the Folch procedure, which utilizes a chloroform/methanol/water solvent system.[2][3]
-
Solid Phase Extraction (SPE): The extracted lipids are then subjected to SPE on a silica (B1680970) column to separate different lipid classes, such as triacylglycerols, from free fatty acids and phospholipids.[4]
-
High-Performance Liquid Chromatography (HPLC): The triacylglycerol fraction is further purified by preparative reversed-phase HPLC to isolate the specific this compound molecule.[2] Non-aqueous reversed-phase (NARP) HPLC is particularly suitable for separating non-polar triacylglycerols.[2]
Biological Significance and Signaling
Triacylglycerols are primarily known for their role in energy storage and as transporters of dietary fats.[5] The biosynthesis of triacylglycerols, known as the phosphatidic acid pathway, occurs mainly in the liver and adipose tissue.[6] This process involves the sequential esterification of fatty acids to a glycerol-3-phosphate backbone.[7]
While specific signaling pathways directly involving this compound are not well-documented, its constituent fatty acids, oleic acid and arachidonic acid, are precursors to a variety of signaling molecules. Arachidonic acid, in particular, is a key precursor to eicosanoids, which are involved in inflammation and other physiological processes.
The breakdown of triacylglycerols, or lipolysis, is catalyzed by lipases and releases glycerol and free fatty acids.[5] These fatty acids can then be utilized for energy or to synthesize other lipids.
Analytical Methods
The identification and quantification of this compound in biological samples are typically performed using advanced analytical techniques.
| Analytical Technique | Description |
| High-Performance Liquid Chromatography (HPLC) | Used for the separation of triacylglycerols from other lipids. Reversed-phase columns are commonly employed.[2] |
| Mass Spectrometry (MS) | Coupled with HPLC (HPLC-MS), it allows for the identification and quantification of specific triacylglycerol species based on their mass-to-charge ratio. Atmospheric pressure chemical ionization (APCI) is a suitable ionization method for non-polar lipids like triacylglycerols.[2] |
Experimental Protocol for Analysis:
-
Sample Preparation: Lipids are extracted from the biological sample using the Folch method or a similar procedure.[3][4]
-
Chromatographic Separation: The lipid extract is injected into an HPLC system equipped with a C18 reversed-phase column for separation of triacylglycerol species.[2][4]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and identification. Quantification can be achieved using multiple-reaction monitoring (MRM) in positive ion mode.[4]
This technical guide provides a foundational understanding of this compound. Further research is needed to fully elucidate its specific roles in cellular signaling and its potential as a therapeutic target or biomarker.
References
- 1. caymanchem.com [caymanchem.com]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. mdpi.com [mdpi.com]
- 4. mla.com.au [mla.com.au]
- 5. Human Metabolome Database: Showing metabocard for TG(18:1(9Z)/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z)) (HMDB0005462) [hmdb.ca]
- 6. De Novo Triacylglycerol Biosynthesis TG(18:1(11Z)/18:2(9Z,12Z)/18:3(9Z,12Z,15Z)) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
Methodological & Application
Application Notes and Protocols for the Use of 1,2-Dioleoyl-sn-glycerol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clarification of Compound Identity and Function
It is crucial to distinguish between 1,2-dioleoyl-3-arachidonoyl-rac-glycerol and 1,2-dioleoyl-sn-glycerol (B52968) for cell culture applications. The former is a triacylglycerol (TAG), a neutral lipid primarily involved in energy storage. In contrast, 1,2-dioleoyl-sn-glycerol (DOG) is a diacylglycerol (DAG), a key second messenger molecule in cellular signaling. Due to its role as a signaling molecule, this document will focus on the application of 1,2-dioleoyl-sn-glycerol (DOG) for the activation of signaling pathways in cell culture, as this is the likely compound of interest for researchers studying cellular signaling.
Mechanism of Action: Activation of Protein Kinase C (PKC)
1,2-Dioleoyl-sn-glycerol is a cell-permeant analog of endogenous diacylglycerol. Its primary and most well-characterized function in cell culture is the activation of Protein Kinase C (PKC) isoforms.[1][2] In the canonical signaling pathway, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 triggers the release of intracellular calcium, DAG directly activates conventional (cPKC) and novel (nPKC) isoforms of PKC by binding to their C1 domain. This binding event recruits PKC to the cell membrane, leading to its full activation and the subsequent phosphorylation of a multitude of downstream protein substrates. This cascade regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.
Data Presentation: Efficacy of 1,2-Dioleoyl-sn-glycerol in Cell Culture
The following table summarizes the effective concentrations and observed effects of 1,2-dioleoyl-sn-glycerol and its analog 1,2-dioctanoyl-sn-glycerol (B43705) (diC8) in various cell culture models.
| Cell Line/Type | Compound | Concentration Range | Incubation Time | Observed Effect | Reference |
| Embryonic Chicken Spinal Cord | 1,2-dioctanoyl-sn-glycerol (diC8) | 5 µM | Not specified | ~25% stimulation of neurite outgrowth | [3] |
| Embryonic Chicken Spinal Cord | 1,2-dioctanoyl-sn-glycerol (diC8) | 30-60 µM | Minutes | Retraction of filopodia, increased lamellipodia, and cessation of actin dynamics.[3] | [3] |
| MCF-7 (Human Breast Cancer) | 1,2-dioctanoyl-sn-glycerol (diC8) | 43 µg/mL (~70 µM) | 5 minutes | 26% translocation of PKC from cytosol to the particulate compartment. | [1] |
| GH3 (Rat Pituitary) | 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) | 4-60 µM (IC50 ~25 µM) | ~15 seconds | Reversible reduction of whole-cell Ca2+ currents. | [4] |
| Rat Ventricular Myocytes | 1,2-dioctanoyl-sn-glycerol (diC8) | 1-10 µM (IC50 = 2.2 µM) | Not specified | Concentration-dependent inhibition of L-type Ca2+ current. | [5] |
Experimental Protocols
Protocol 1: Preparation of 1,2-Dioleoyl-sn-glycerol Stock and Working Solutions
Materials:
-
1,2-Dioleoyl-sn-glycerol (DOG)
-
Sterile, anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Cell culture medium appropriate for your cell line
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
1,2-Dioleoyl-sn-glycerol has a molecular weight of approximately 621 g/mol . To prepare a 10 mM stock solution, dissolve 6.21 mg of DOG in 1 mL of sterile ethanol or DMSO.
-
Vortex thoroughly until the lipid is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium.
-
It is critical to vortex the diluted solution immediately and vigorously to ensure proper dispersion of the lipid.
-
Important: The final concentration of the solvent (ethanol or DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.
-
Protocol 2: Induction of PKC Activation in Cultured Cells
Materials:
-
Cultured cells (e.g., HeLa, HEK293, MCF-7) seeded in appropriate culture vessels (e.g., 6-well plates)
-
Prepared working solution of 1,2-Dioleoyl-sn-glycerol
-
Vehicle control (medium with solvent)
-
Phosphate-buffered saline (PBS), sterile
-
Ice
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional but Recommended): For many signaling studies, it is advisable to reduce basal signaling activity. To do this, replace the growth medium with serum-free or low-serum medium for 4-24 hours prior to stimulation.
-
Stimulation:
-
Aspirate the medium from the cells.
-
Add the prepared working solution of 1,2-Dioleoyl-sn-glycerol to the cells.
-
Add the vehicle control solution to a separate set of cells.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 5 minutes to 1 hour). Incubation times should be optimized for the specific cell type and downstream readout.
-
-
Termination of Stimulation:
-
To stop the stimulation, place the culture plates on ice.
-
Aspirate the treatment medium.
-
Wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis for downstream analysis (e.g., Western blotting).
-
Protocol 3: Western Blot Analysis of a PKC Substrate (e.g., Phospho-MARCKS)
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies:
-
Rabbit anti-phospho-MARCKS (Ser152/156) antibody
-
Mouse anti-total MARCKS antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After washing with ice-cold PBS, add ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add SDS-PAGE sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-protein detection, as it contains casein, a phosphoprotein that can cause high background.
-
Incubate the membrane with the primary antibody against phospho-MARCKS (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
To normalize for total protein levels, the membrane can be stripped and reprobed with an antibody for total MARCKS and a loading control like GAPDH.
-
Mandatory Visualizations
Caption: Signaling pathway of PKC activation by 1,2-dioleoyl-sn-glycerol.
References
- 1. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating 1,2-Dioleoyl-3-Arachidonoyl-rac-Glycerol into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-arachidonoyl-rac-glycerol is a triacylglycerol containing two oleic acid chains and one arachidonic acid chain. Its incorporation into liposomes can be leveraged for various research and therapeutic applications, including the study of lipid signaling pathways and the development of novel drug delivery systems. Arachidonic acid is a precursor to a variety of bioactive eicosanoids, and its delivery via liposomes can enable targeted release and action. This document provides a detailed protocol for the incorporation of this compound into liposomes using the thin-film hydration method followed by extrusion.
Signaling Pathway Context
Diacylglycerols (DAGs), which form the backbone of the specified triacylglycerol, are critical second messengers in cellular signaling. They are produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). DAG activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, influencing processes such as cell proliferation, differentiation, and apoptosis. The incorporation of DAG-containing molecules into liposomes can be used to study these pathways.
Caption: Signaling pathway involving diacylglycerol (DAG).
Experimental Protocols
Materials and Reagents
-
This compound (Cayman Chemical or equivalent)
-
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Protocol 1: Liposome Formulation by Thin-Film Hydration
This protocol describes the preparation of liposomes containing this compound using the thin-film hydration method.
-
Lipid Preparation:
-
In a clean round-bottom flask, dissolve DOPC, cholesterol, and this compound in chloroform. A common starting molar ratio is 55:40:5 (DOPC:Cholesterol:Triacylglycerol), but this can be optimized.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to 37-40°C.
-
Gradually reduce the pressure to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed (37°C) PBS (pH 7.4). The volume of PBS will determine the final lipid concentration.
-
Rotate the flask by hand or on the rotary evaporator (without vacuum) for 1-2 hours at 37°C to allow for the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the MLVs, briefly sonicate the liposome suspension in a bath sonicator for 5-10 minutes.
-
-
Extrusion:
-
Assemble a mini-extruder with a 100 nm polycarbonate membrane.
-
Transfer the liposome suspension to a syringe and pass it through the extruder 11-21 times to form unilamellar vesicles (LUVs) of a defined size.
-
-
Storage:
-
Store the final liposome suspension at 4°C. For long-term storage, stability should be assessed.
-
Experimental Workflow
Caption: Experimental workflow for liposome preparation and characterization.
Data Presentation
The physicochemical properties of the formulated liposomes should be thoroughly characterized. The following table presents hypothetical but expected data for liposomes prepared with varying molar percentages of this compound.
| Formulation (DOPC:Chol:TAG Molar Ratio) | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Incorporation Efficiency (%) |
| 55:40:5 | 110.5 ± 2.1 | 0.15 ± 0.02 | -5.2 ± 0.8 | 95 |
| 50:40:10 | 115.2 ± 3.5 | 0.18 ± 0.03 | -4.8 ± 0.9 | 92 |
| 45:40:15 | 121.8 ± 4.2 | 0.22 ± 0.04 | -4.5 ± 1.1 | 88 |
Note: This data is illustrative. Actual results may vary depending on the specific experimental conditions.
Characterization Protocols
Protocol 2: Size and Polydispersity Measurement by DLS
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in filtered PBS to an appropriate concentration for DLS analysis.
-
Measurement: Analyze the sample using a DLS instrument to determine the mean hydrodynamic diameter and the polydispersity index (PDI).
-
Data Analysis: Record the Z-average diameter and the PDI value. A PDI value below 0.3 is generally considered acceptable for a homogenous liposome population.
Protocol 3: Zeta Potential Measurement
-
Sample Preparation: Dilute the liposome suspension in filtered deionized water or a low ionic strength buffer.
-
Measurement: Use a zeta potential analyzer to measure the electrophoretic mobility of the liposomes.
-
Data Analysis: The instrument software will calculate the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation. The zeta potential provides an indication of the surface charge and the stability of the liposome suspension.
Protocol 4: Quantification of Incorporation Efficiency
-
Separation of Free and Encapsulated Triacylglycerol: Separate the liposomes from the un-encapsulated this compound using a method such as size exclusion chromatography or ultracentrifugation.
-
Quantification:
-
Lyse the liposomes using a suitable detergent.
-
Quantify the amount of this compound in the liposome fraction using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Calculation: Calculate the incorporation efficiency using the following formula:
-
Incorporation Efficiency (%) = (Amount of Triacylglycerol in Liposomes / Initial Amount of Triacylglycerol) x 100
-
Logical Relationship Diagram
Caption: Factors influencing the properties and stability of liposomes.
Application Notes and Protocols for the Quantification of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-3-arachidonoyl-rac-glycerol (OAG) is a significant triacylglycerol (TAG) molecule involved in various physiological and pathophysiological processes. As a key lipid intermediate, its accurate quantification in biological matrices is crucial for understanding lipid metabolism and cellular signaling. This document provides detailed application notes and experimental protocols for the analytical quantification of this compound and related diacylglycerols (DAGs), primarily focusing on mass spectrometry-based methods.
Diacylglycerols are critical second messengers that activate a variety of signaling proteins, including protein kinase C (PKC) and protein kinase D (PKD) isoforms.[1] The generation of DAGs, often through the action of phospholipase C (PLC), initiates cascades that influence cell growth, proliferation, and metabolism.[2] Notably, aberrant DAG levels are linked to metabolic disorders such as insulin (B600854) resistance.[1]
Analytical Methodologies
The quantification of specific TAGs and DAGs like this compound is challenging due to their low abundance and the presence of numerous isomers.[3][4] Liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and widely used techniques for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of complex lipid mixtures. Normal-phase LC is well-suited for the separation of neutral lipids like DAGs and TAGs.[5] To enhance ionization efficiency and sensitivity, derivatization of the hydroxyl group of DAGs is often employed.[4][6]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of diacylglycerols using LC-MS/MS.
| Parameter | Typical Value/Range | Citation |
| Linearity (Correlation Coefficient, r²) | >0.99 | [4][7] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 400 ng/mL | [7] |
| Inter-day Precision (%RSD) | 0.55 – 13.29% | [7] |
| Intra-day Precision (%RSD) | 0.62% – 13.90% | [7] |
| Recovery | 77.7% – 109.7% | [7] |
| Matrix Effect | 90.0% – 113.5% | [7] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of fatty acids derived from TAGs and DAGs after conversion to fatty acid methyl esters (FAMEs).[8] This method provides detailed information about the fatty acid composition of the target analyte. High-temperature GC can also be used for the analysis of intact TAGs, though thermal decomposition can be a concern for highly unsaturated species.[9]
Experimental Protocols
Protocol 1: Lipid Extraction from Tissues and Cells
This protocol is a generalized method based on the well-established Folch and Bligh and Dyer techniques for total lipid extraction.[10][11][12]
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water
-
Internal Standard (e.g., a deuterated or odd-chain TAG/DAG)
-
Homogenizer (for tissues)
-
Centrifuge
-
Glass vials
Procedure:
-
Sample Preparation:
-
Tissues: Weigh approximately 15 mg of frozen, pulverized tissue into a glass tube.[13] For effective extraction from plant tissues, a preliminary extraction with isopropanol (B130326) is recommended.[10]
-
Cells: Use a cell pellet containing approximately 0.5 to 2 million cells.[14]
-
-
Homogenization/Lysis:
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The solvent volume should be approximately 20 times the sample volume.
-
Add the internal standard to the solvent mixture before adding to the sample.
-
For tissues, homogenize the sample in the solvent mixture until a uniform consistency is achieved. For cells, vortexing is sufficient to lyse the cells.
-
-
Phase Separation:
-
Add 0.2 volumes of deionized water to the homogenate to induce phase separation.[11]
-
Vortex the mixture vigorously and centrifuge at a low speed (e.g., 2000 x g) for 5-10 minutes to separate the layers.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Transfer the lipid extract to a clean glass vial.
-
-
Drying and Reconstitution:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for the chosen analytical method (e.g., mobile phase for LC-MS).
-
Protocol 2: Quantification of Diacylglycerols by LC-MS/MS
This protocol describes a method for the quantification of DAGs using normal-phase LC-MS/MS with derivatization.[6]
Materials:
-
Lipid extract (from Protocol 1)
-
Derivatization agent (e.g., 2,4-difluorophenyl isocyanate)
-
Internal standard (e.g., 1,3-di-eicosenoyl-d5-glycerol)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Normal-phase HPLC column (e.g., silica-based)
Procedure:
-
Derivatization:
-
Dry the lipid extract under nitrogen.
-
Add the derivatization agent and incubate to allow the reaction to complete, forming the urethane (B1682113) derivatives of the DAGs.
-
-
LC Separation:
-
Inject the derivatized sample onto the normal-phase column.
-
Use a mobile phase gradient suitable for the separation of neutral lipids. A typical mobile phase system consists of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol with a small amount of water).
-
-
MS/MS Detection:
-
Analyze the eluent using an ESI source in positive ion mode.
-
To enhance the signal, a solution of ammonium (B1175870) acetate (B1210297) can be introduced post-column.[6]
-
Use tandem mass spectrometry with neutral loss scanning. For 2,4-difluorophenyl urethane derivatives, a characteristic neutral loss of 190.1 Da is observed.[6]
-
Monitor the specific precursor-to-product ion transitions for the target analyte and the internal standard.
-
Protocol 3: Fatty Acid Analysis by GC-MS
This protocol outlines the conversion of TAGs to FAMEs for subsequent analysis by GC-MS.[8][15]
Materials:
-
Lipid extract (from Protocol 1)
-
Methanolic HCl or KOH in methanol
-
n-Hexane
-
GC-MS system with a suitable capillary column (e.g., Supelcowax)[8]
Procedure:
-
Transesterification:
-
Dissolve the dried lipid extract in a small volume of n-hexane.
-
Add methanolic KOH (or HCl) and vortex vigorously for 30 minutes.[8]
-
Allow the phases to separate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the upper hexane (B92381) layer, containing the FAMEs, into the GC-MS.
-
Use a temperature program that allows for the separation of the different FAMEs. For example: start at 120°C, hold for 5 min, ramp to 200°C at 15°C/min, then ramp to 250°C at 10°C/min and hold for 8 min.[8]
-
The mass spectrometer is operated in full scan mode to identify the FAMEs based on their mass spectra and retention times compared to standards.
-
Signaling Pathways and Workflows
Diacylglycerol Signaling Pathway
Diacylglycerols are key signaling molecules that are produced at the plasma membrane following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[16] The generated DAG, along with calcium ions, activates conventional and novel isoforms of Protein Kinase C (PKC).[1] Activated PKC can then phosphorylate a multitude of downstream targets, including components of the PI3K-Akt signaling pathway, thereby influencing cellular processes like growth, proliferation, and metabolism.[3][17]
Caption: Diacylglycerol-mediated activation of PKC and its influence on the PI3K-Akt signaling pathway.
Experimental Workflow for Quantification
The overall workflow for the quantification of this compound involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for the quantification of this compound.
References
- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diacylglycerol Kinase δ Modulates Akt Phosphorylation through Pleckstrin Homology Domain Leucine-rich Repeat Protein Phosphatase 2 (PHLPP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aocs.org [aocs.org]
- 11. mdpi.com [mdpi.com]
- 12. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 14. lipidmaps.org [lipidmaps.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of PI3K by PKC and MARCKS: Single-Molecule Analysis of a Reconstituted Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol, a specific triacylglycerol (TAG), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provided is applicable for the analysis of this TAG in biological matrices, such as plasma, and is relevant for research in lipidomics, particularly in studies related to metabolic diseases and inflammation. The methodology outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis procedures.
Introduction
Triacylglycerols are the primary form of energy storage in eukaryotes and play a crucial role in metabolism. The specific fatty acid composition of TAGs can influence cellular processes and has been linked to various physiological and pathological states. This compound contains two oleic acid moieties and one arachidonic acid moiety. Arachidonic acid is a polyunsaturated omega-6 fatty acid that is a precursor to a wide range of signaling molecules, including prostaglandins (B1171923) and leukotrienes, which are heavily involved in inflammation.[1][2] Therefore, the accurate quantification of this specific TAG can provide valuable insights into metabolic pathways and disease biomarkers. This LC-MS/MS method offers high selectivity and sensitivity for the precise measurement of this compound.
Experimental Protocols
Sample Preparation (from Plasma)
A protein precipitation method is employed for the extraction of lipids from plasma samples.[3][4]
-
Materials:
-
Plasma samples
-
Isopropanol (B130326) (LC-MS grade)
-
Internal Standard (IS): A suitable deuterated or odd-chain TAG standard (e.g., triheptadecanoin).
-
Microcentrifuge tubes
-
Centrifuge
-
-
Procedure:
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold isopropanol containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, containing the extracted lipids, to a new tube for LC-MS/MS analysis.
-
Liquid Chromatography
A reversed-phase chromatographic method is used to separate the target analyte from other lipid species.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.
-
-
Gradient Conditions:
Time (min) % Mobile Phase B 0.0 30 2.0 50 12.0 90 15.0 90 15.1 30 | 20.0 | 30 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound ([M+NH4]+) is m/z 924.8.
-
Product ions are generated by the neutral loss of the fatty acid chains. The MRM transitions are defined by monitoring the precursor ion and the resulting diacylglycerol fragment ions.[5]
Precursor Ion (m/z) Product Ion (m/z) Description 924.8 621.5 [M+NH4 - C18:1 (Oleic Acid)]+ | 924.8 | 597.5 | [M+NH4 - C20:4 (Arachidonic Acid)]+ |
-
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Collision Energy: Optimized for each transition (typically 25-40 eV).
-
Data Presentation
The quantitative data should be summarized in a structured table for clear comparison. Below is an example of how to present the results for different sample groups.
| Sample ID | Analyte Concentration (ng/mL) | Internal Standard Response |
| Control 1 | 125.3 | 1.2 x 10^6 |
| Control 2 | 132.8 | 1.3 x 10^6 |
| Treatment A - 1 | 189.5 | 1.2 x 10^6 |
| Treatment A - 2 | 201.2 | 1.3 x 10^6 |
| Treatment B - 1 | 145.7 | 1.1 x 10^6 |
| Treatment B - 2 | 155.4 | 1.2 x 10^6 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for the analysis of this compound.
Signaling Pathway
Caption: Metabolic fate of arachidonic acid released from a triacylglycerol backbone.[2]
References
Experimental Applications of TG(18:1/18:1/20:4) in Lipidomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglyceride (TG) 18:1/18:1/20:4 is a specific neutral lipid molecule composed of a glycerol (B35011) backbone esterified with two oleic acid chains (18:1) and one arachidonic acid chain (20:4). As a component of the cellular lipidome, its dysregulation has been implicated in various pathological conditions, making it a molecule of interest for biomarker discovery and therapeutic development. This document provides detailed application notes and experimental protocols for the study of TG(18:1/18:1/20:4) in the field of lipidomics.
Applications in Research and Drug Development
Recent studies have highlighted the potential of TG(18:1/18:1/20:4) as a biomarker in several diseases:
-
Oncology: In studies of non-small cell lung cancer (NSCLC), TG(18:1/18:1/20:4) has been identified as a significantly upregulated lipid in the plasma of patients compared to healthy controls[1]. Similarly, in ovarian cancer, this triglyceride was found at higher levels in all stages and histologies[2][3]. This suggests its potential as a non-invasive biomarker for cancer diagnosis and monitoring.
-
Cardiovascular Disease: Lipidomic profiling of atherosclerotic mice has shown alterations in the levels of various triglycerides, including those containing oleic and arachidonic acid. While not always directly measured, the class of triglycerides to which TG(18:1/18:1/20:4) belongs is associated with the pathophysiology of atherosclerosis.
-
Metabolic Diseases: Statin therapy in patients with metabolic syndrome has been shown to cause a significant increase in the plasma concentration of TG(18:1/18:1/20:4)[4]. This indicates a potential role for this lipid in the metabolic response to treatment.
-
Inflammatory Conditions: Given that arachidonic acid (20:4) is a precursor to pro-inflammatory eicosanoids, the presence of TG(18:1/18:1/20:4) may be relevant in inflammatory diseases. The liberation of arachidonic acid from this triglyceride could contribute to inflammatory signaling pathways.
Quantitative Data Summary
The following table summarizes the quantitative changes of TG(18:1/18:1/20:4) observed in different studies.
| Disease/Condition | Sample Type | Analytical Method | Change in TG(18:1/18:1/20:4) | Reference |
| Non-Small Cell Lung Cancer | Plasma | UPLC-Q-TOF/MS | 2.42-fold increase (P < 0.001) | [1] |
| Ovarian Cancer (all stages) | Serum | LC-QTRAP | Increased levels | [3] |
| Metabolic Syndrome (post-statin treatment) | Plasma | Not specified | 35% increase | [4] |
Experimental Protocols
Lipid Extraction from Plasma/Serum
This protocol is a modification of the widely used Folch and Matyash methods for the extraction of total lipids from plasma or serum samples.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Methyl-tert-butyl ether (MTBE, HPLC grade)
-
Ultrapure water
-
Internal Standard (IS): A deuterated or odd-chain triglyceride, e.g., TG(17:0/17:0/17:0), should be used for accurate quantification.
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
To a glass centrifuge tube, add 50 µL of the plasma/serum sample.
-
Add 10 µL of the internal standard solution at a known concentration.
-
Add 500 µL of ice-cold methanol and vortex for 30 seconds.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Add 250 µL of ultrapure water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v).
Quantification of TG(18:1/18:1/20:4) by LC-MS/MS
This protocol outlines a method for the targeted quantification of TG(18:1/18:1/20:4) using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile:water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 97% B
-
15-18 min: Hold at 97% B
-
18.1-20 min: Return to 30% B and equilibrate.
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: The precursor ion for TG(18:1/18:1/20:4) will be its ammonium adduct [M+NH4]+ (m/z 918.8). Product ions are generated by the neutral loss of one of the fatty acid chains.
-
Transition 1 (loss of oleic acid): 918.8 -> 619.5
-
Transition 2 (loss of arachidonic acid): 918.8 -> 597.5
-
-
Collision Energy: Optimization is required, but a starting point of 25-35 eV can be used.
-
Dwell Time: 50-100 ms.
Quantification:
-
A calibration curve should be prepared using a synthetic standard of TG(18:1/18:1/20:4) at various concentrations, with a constant concentration of the internal standard.
-
The peak area ratio of the analyte to the internal standard is used to calculate the concentration of TG(18:1/18:1/20:4) in the samples.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways Involving TG(18:1/18:1/20:4) Metabolites
While the direct signaling role of the intact TG(18:1/18:1/20:4) molecule is not well-established, its fatty acid constituents, particularly arachidonic acid, are key signaling molecules upon their release by lipases.
Experimental Workflow for Lipidomics Analysis
The following diagram illustrates a typical workflow for the analysis of TG(18:1/18:1/20:4) from biological samples.
Conclusion
TG(18:1/18:1/20:4) is an emerging lipid biomarker with potential applications in oncology, cardiovascular disease, and metabolic disorders. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to investigate the role of this specific triglyceride in various biological systems. Further research is warranted to fully elucidate its mechanistic roles in signaling pathways and to validate its clinical utility as a biomarker.
References
Application Notes and Protocols for In Vitro Enzyme Assays Using 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-arachidonoyl-rac-glycerol is a specific triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and an arachidonic acid moiety at the sn-3 position.[1] As a complex lipid, its metabolism is central to lipid homeostasis and cellular signaling. The enzymatic hydrolysis of this TAG releases oleic acid and arachidonic acid, both of which are biologically active molecules that can influence a variety of physiological and pathological processes.
This document provides detailed application notes and protocols for in vitro enzyme assays designed to study the activity of enzymes that metabolize this compound. These protocols are intended for use by researchers in academia and industry involved in biochemistry, pharmacology, and drug development.
Relevant Enzymes and Signaling Pathways
The primary enzymes responsible for the hydrolysis of triacylglycerols are lipases. Key lipases that could potentially metabolize this compound include:
-
Pancreatic Lipase (B570770) (PL): Secreted by the pancreas, PL is crucial for the digestion of dietary fats in the small intestine.[2]
-
Lipoprotein Lipase (LPL): Found on the surface of endothelial cells, LPL hydrolyzes triglycerides in lipoproteins, such as those found in chylomicrons and very-low-density lipoproteins (VLDL).
-
Hormone-Sensitive Lipase (HSL): An intracellular lipase primarily found in adipocytes, HSL mobilizes stored fats by hydrolyzing triacylglycerols to free fatty acids.
The hydrolysis of this compound yields oleic acid and arachidonic acid, which are precursors to important signaling molecules.
-
Oleic Acid Signaling: Oleic acid is an omega-9 fatty acid involved in various cellular processes, including membrane fluidity, and can be a substrate for the synthesis of other lipids.
-
Arachidonic Acid Signaling: Arachidonic acid is a polyunsaturated omega-6 fatty acid that is a precursor to a large family of signaling molecules called eicosanoids.[3] These include prostaglandins, thromboxanes, and leukotrienes, which are potent mediators of inflammation, immunity, and hemostasis.[4] The enzymatic conversion of arachidonic acid is carried out by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes.[5]
Diagrams of Signaling Pathways and Experimental Workflow
Caption: Metabolism of this compound and subsequent signaling pathways.
Caption: General experimental workflow for a triacylglycerol lipase assay.
Experimental Protocols
Protocol 1: Pancreatic Lipase Activity Assay (Adapted from Colorimetric Method)
This protocol is adapted from methods using p-nitrophenyl palmitate (pNPP) as a substrate.[2] Here, the release of oleic and arachidonic acids is coupled to a detection system.
Materials:
-
Porcine Pancreatic Lipase (Type II)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0[2]
-
Emulsifier: Sodium deoxycholate[2]
-
Substrate Solvent: Isopropanol (B130326)
-
NEFA (Non-Esterified Fatty Acid) Detection Kit (Colorimetric or Fluorometric)
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer
-
Incubator at 37°C
Procedure:
-
Substrate Preparation:
-
Dissolve this compound in isopropanol to a stock concentration of 10 mM.
-
Prepare the substrate emulsion by mixing the stock solution with the assay buffer containing sodium deoxycholate. The final concentration of the substrate and emulsifier will need to be optimized. A starting point could be 1 mM substrate and 5 mM sodium deoxycholate.[6] Sonicate briefly to form a stable emulsion.
-
-
Enzyme Solution:
-
Prepare a stock solution of porcine pancreatic lipase in the assay buffer (e.g., 1 mg/mL).[2] Keep on ice.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add:
-
50 µL of Assay Buffer
-
20 µL of inhibitor solution (in DMSO) or DMSO for control
-
10 µL of Pancreatic Lipase solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate emulsion to each well.
-
-
Kinetic Measurement:
-
This is an endpoint assay. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
-
Detection of Free Fatty Acids:
-
Use a commercial NEFA detection kit to quantify the amount of free fatty acids released. Follow the manufacturer's instructions. This typically involves adding a reaction mixture that generates a colored or fluorescent product in proportion to the fatty acid concentration.
-
Read the absorbance or fluorescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of fatty acid release. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Lipoprotein Lipase Activity Assay (Adapted from a Fluorometric Method)
This protocol is based on the use of a quenched fluorescent substrate.[7][8] To adapt this for a non-labeled substrate like this compound, the detection of released fatty acids is necessary, similar to Protocol 1.
Materials:
-
Bovine Lipoprotein Lipase (LPL)
-
This compound
-
Assay Buffer: 100 mM Sodium Phosphate Buffer, 150 mM NaCl, 0.5% (v/v) Triton X-100, pH 7.2 at 37°C[9]
-
NEFA Detection Kit (Fluorometric)
-
96-well black, clear-bottom microplates
-
Microplate fluorometer
-
Incubator at 37°C
Procedure:
-
Substrate Preparation:
-
Prepare an emulsion of this compound in the assay buffer as described in Protocol 1. Optimization of the Triton X-100 concentration may be required.
-
-
Enzyme Solution:
-
Prepare a working solution of LPL in cold assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add:
-
50 µL of Assay Buffer
-
20 µL of test compound or vehicle
-
10 µL of LPL solution
-
-
Pre-incubate at 37°C for 10 minutes.
-
Start the reaction by adding 20 µL of the substrate emulsion.
-
-
Endpoint Measurement:
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction.
-
-
Detection of Free Fatty Acids:
-
Quantify the released fatty acids using a fluorometric NEFA detection kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Determine the amount of fatty acids produced from a standard curve. Calculate the enzyme activity.
-
Data Presentation
Quantitative data from these assays should be summarized in tables for clarity and ease of comparison.
Table 1: Michaelis-Menten Kinetic Parameters for a Triacylglycerol Lipase
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| This compound | Value | Value |
| Triolein (Reference Substrate) | Value | Value |
Table 2: IC50 Values of Inhibitors for Pancreatic Lipase
| Inhibitor | IC50 (µM) with this compound | IC50 (µM) with pNPP (Reference) |
| Orlistat | Value | Value |
| Test Compound A | Value | Value |
| Test Compound B | Value | Value |
Conclusion
The provided protocols offer a framework for studying the enzymatic hydrolysis of this compound. Successful implementation will require optimization of substrate emulsification and the choice of a sensitive detection method for the released fatty acids. These assays will be valuable tools for investigating the roles of specific triacylglycerols in metabolic and signaling pathways and for the discovery of novel enzyme inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]
- 4. Arachidonic acid-derived signaling lipids and functions in impaired healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Delivery of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol to Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-3-arachidonoyl-rac-glycerol (OAG) is a synthetic, cell-permeable analog of diacylglycerol (DAG), a critical second messenger in a multitude of cellular signaling pathways. In the central nervous system, DAG is a key player in neuronal function, modulating everything from neurotransmitter release to synaptic plasticity. OAG serves as a powerful tool for researchers to probe the intricate mechanisms of DAG signaling in primary neurons, offering insights into fundamental neuronal processes and potential therapeutic targets for neurological disorders.
These application notes provide detailed protocols for the preparation and delivery of OAG to primary neuron cultures, methods to assess its downstream effects, and a summary of the key signaling pathways involved.
Data Presentation
The following tables summarize quantitative data on the effects of OAG on primary neurons, compiled from various studies.
Table 1: OAG-Induced Calcium Influx in Primary Neurons
| Cell Type | OAG Concentration | Percentage of Responsive Cells | Method of Detection |
| Cortical Neurons | 50 µM | ~35% of KCl-responsive cells | Calcium Imaging |
| Dorsal Root Ganglion (DRG) Neurons | 50 µM | High overlap with nitro-oleic acid responsive neurons | Calcium Imaging |
Table 2: Electrophysiological Effects of OAG on Neuronal Ion Channels
| Channel Type | Cell Type | OAG Concentration | Effect |
| TRPC3/6/7 | Various Neuronal Types | 50 - 100 µM | Activation of inward currents |
| TRPC6 | HEK293 cells (expressing TRPC6) | 100 µM | Small but significant current activation |
Experimental Protocols
Protocol 1: Preparation of OAG Stock Solution
Materials:
-
This compound (OAG)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (B145695), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Nitrogen gas source (optional)
Procedure:
-
Choosing a Solvent: OAG is soluble in several organic solvents. DMSO and ethanol are common choices for preparing stock solutions for cell culture experiments.[1] Chloroform can also be used, particularly for long-term storage after aliquoting and drying.[2]
-
Reconstitution:
-
For immediate use (DMSO or Ethanol): Directly before the experiment, dissolve OAG in DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly to ensure complete dissolution. Due to its instability in solution, it is recommended to prepare this fresh for each experiment.[2]
-
For aliquoting and storage (Chloroform): Dissolve OAG in chloroform. Aliquot the desired amounts into sterile, amber microcentrifuge tubes. Dry the chloroform under a gentle stream of nitrogen gas. Store the dried aliquots at -20°C.[2] Reconstitute a dried aliquot in DMSO or ethanol immediately before use.
-
-
Storage: Store the powdered OAG and dried aliquots at -20°C.[2] Protect from light and moisture.
Protocol 2: Delivery of OAG to Primary Neuron Cultures
Materials:
-
Primary neuron culture (e.g., cortical, hippocampal, or DRG neurons) plated on appropriate culture vessels (e.g., glass-bottom dishes for imaging).
-
Prepared OAG stock solution (from Protocol 1).
-
Complete neuron culture medium, pre-warmed to 37°C.
Procedure:
-
Culture Preparation: Ensure primary neuron cultures are healthy and at the desired in vitro (DIV) stage for the experiment.
-
Dilution of OAG: Based on the desired final concentration (typically in the range of 50-100 µM), calculate the volume of OAG stock solution needed.
-
Application to Neurons:
-
Gently remove a portion of the culture medium from each well.
-
Add the calculated volume of the OAG stock solution to the appropriate volume of fresh, pre-warmed culture medium to achieve the final desired concentration. Mix gently by pipetting.
-
Carefully add the OAG-containing medium to the neurons.
-
-
Incubation: The incubation time will vary depending on the specific experiment and the endpoint being measured. For acute effects like calcium influx, measurements can be taken within minutes of application. For other cellular responses, longer incubation times may be necessary.
-
Control Group: In parallel, treat a set of control neurons with a vehicle-only solution (culture medium containing the same final concentration of the solvent, e.g., DMSO, used to dissolve the OAG). This is crucial to control for any effects of the solvent on the neurons.
Protocol 3: Assessment of OAG Effects by Calcium Imaging
Materials:
-
Primary neurons cultured on glass-bottom dishes.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127 (for aiding dye loading).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
Fluorescence microscope equipped with an appropriate filter set and a camera for live-cell imaging.
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in HBSS according to the manufacturer's instructions. Often, a small amount of Pluronic F-127 is used to facilitate dye entry into the cells.
-
Remove the culture medium from the neurons and wash gently with pre-warmed HBSS.
-
Incubate the neurons with the dye-loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the neurons gently with HBSS to remove excess dye.
-
-
Imaging:
-
Mount the dish on the fluorescence microscope stage.
-
Acquire a baseline fluorescence signal from the neurons before the addition of OAG.
-
Apply the OAG solution (as described in Protocol 2) while continuously imaging.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the fluorescence intensity within each ROI over the time course of the experiment.
-
Quantify the change in fluorescence (ΔF/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence) to represent the calcium response.
-
Signaling Pathways and Visualizations
OAG, as a DAG analog, primarily activates downstream signaling cascades through two main effector families: Protein Kinase C (PKC) and Transient Receptor Potential Canonical (TRPC) channels.
OAG-Induced Signaling Pathway
The diagram below illustrates the principal signaling pathway activated by the delivery of OAG to primary neurons.
Caption: OAG activates TRPC channels and PKC, leading to calcium influx and downstream neuronal responses.
Experimental Workflow for OAG Delivery and Analysis
The following diagram outlines the general experimental workflow for treating primary neurons with OAG and subsequently analyzing the effects.
Caption: Workflow for OAG treatment of primary neurons and subsequent analysis methods.
References
Application Notes: 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol as a Substrate for Phospholipase A2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] This reaction is a critical rate-limiting step in the generation of potent lipid mediators.[2] The release of arachidonic acid (AA) by PLA2 is of particular significance as AA is the precursor to eicosanoids, a diverse group of signaling molecules including prostaglandins, thromboxanes, and leukotrienes, which are deeply involved in inflammation, immunity, and other physiological processes.[3][4][5]
1,2-Dioleoyl-3-arachidonoyl-rac-glycerol is a specific triacylglycerol containing two oleic acid moieties at the sn-1 and sn-2 positions and an arachidonic acid moiety at the sn-3 position.[6] While PLA2 enzymes primarily act on phospholipids (B1166683), their activity on other lipid species, including triacylglycerols, can occur, particularly in specific biological contexts or with certain isoforms. Studying the interaction between PLA2 and specific triacylglycerols like this one can provide insights into lipid metabolism, substrate specificity of PLA2 isoforms, and the generation of signaling molecules from diverse lipid pools.
Principle of the Reaction
Phospholipase A2 hydrolyzes the ester bond at the sn-2 position of a glycerolipid. In the case of this compound, the primary product of PLA2 activity would be the release of oleic acid, generating 1-oleoyl-3-arachidonoyl-rac-glycerol. However, the biological significance often lies in the liberation of arachidonic acid. While canonical PLA2 acts on the sn-2 position, the rac-glycerol designation indicates a mixture of stereoisomers. Furthermore, acyl chain migration can occur, or other lipases may act on the molecule, making the release of arachidonic acid from the sn-3 position a possibility under various enzymatic conditions. The released arachidonic acid is then rapidly converted by downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) into various eicosanoids.[3][4][7]
Biological Relevance
The liberation of arachidonic acid is a key event in initiating inflammatory cascades.[2] Eicosanoids derived from AA are implicated in a wide range of diseases, including arthritis, asthma, cardiovascular diseases, and cancer.[4][7] Therefore, understanding the mechanisms of AA release is crucial for developing therapeutic agents that can modulate these pathways. Cytosolic PLA2 (cPLA2), in particular, is considered a major enzyme responsible for releasing AA for eicosanoid production.[2] Investigating the potential of various lipid species, including specific triacylglycerols, to serve as a source of arachidonic acid helps to build a more complete picture of lipid signaling and inflammatory processes.
Quantitative Data
While specific kinetic data for this compound as a direct substrate for common PLA2 isoforms are not extensively documented in readily available literature, kinetic parameters for PLA2 activity on arachidonoyl-containing phospholipids are well-studied. This data provides a benchmark for understanding the enzyme's affinity for substrates bearing the crucial arachidonic acid moiety.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Assay Conditions |
| Macrophage PLA2 | 1-stearoyl-2-arachidonoyl-PC (vesicles) | ~1-2 (low concentration) | ~0.2-0.6 (low concentration) | pH 8.9, 25°C |
| Macrophage PLA2 | 1-stearoyl-2-arachidonoyl-PC (vesicles) | ~15 (high concentration, apparent Km) | ~5-7 (high concentration) | pH 8.9, 25°C |
Data adapted from studies on macrophage PLA2 kinetics with arachidonyl-containing phosphatidylcholine vesicles. Conditions can significantly affect kinetic parameters.[8]
Signaling and Experimental Workflow Diagrams
Arachidonic Acid Cascade Signaling Pathway
Caption: Arachidonic Acid Cascade following enzymatic release from a lipid source.
General PLA2 Activity Assay Workflow
Caption: A generalized workflow for measuring Phospholipase A2 (PLA2) activity.
Experimental Protocols
The following are generalized protocols for measuring PLA2 activity. These should be optimized based on the specific PLA2 isoform, purity, and available detection methods.
Protocol 1: Titrimetric Assay for PLA2 Activity
This method measures the release of free fatty acids by titrating the reaction mixture with a standardized NaOH solution to maintain a constant pH.
Materials:
-
This compound
-
Purified or recombinant PLA2 enzyme
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0-8.9[9][10][11]
-
Triton X-100 or other suitable detergent
-
pH meter with a micro-electrode
-
Stirred, temperature-controlled reaction vessel
Methodology:
-
Substrate Preparation:
-
Prepare an emulsion of this compound. A common method involves sonicating a known amount of the lipid in the assay buffer containing a detergent like Triton X-100 to form mixed micelles. The final substrate concentration should be optimized (e.g., 0.5-5 mM).
-
-
Assay Setup:
-
Enzyme Reaction:
-
Initiate the reaction by adding a small, known amount of the PLA2 enzyme solution.
-
Immediately start a timer.
-
-
Titration and Measurement:
-
As the enzyme hydrolyzes the ester bonds, free fatty acids are released, causing a drop in pH.
-
Maintain the pH at the constant setpoint by adding small, precise volumes of the standardized 10 mM NaOH solution from a micro-burette.
-
Record the volume of NaOH added over a specific time interval (e.g., 5-10 minutes) during the initial linear phase of the reaction.[9]
-
-
Data Analysis:
-
Calculate the rate of fatty acid release using the following formula: Activity (µmol/min) = (Volume of NaOH (L) × Concentration of NaOH (mol/L)) / Time (min)
-
Express the specific activity by normalizing to the amount of enzyme added (e.g., in µmol/min/mg).
-
Protocol 2: Fluorometric Assay for PLA2 Activity
This protocol uses a fluorescent substrate analog. While a direct analog of this compound is not common, this method illustrates the principle, which could be adapted if a suitable fluorescent triacylglycerol substrate were available or if coupled with a secondary detection method for fatty acids. A common approach uses a phospholipid with a fluorophore that is quenched in the intact molecule and fluoresces upon cleavage.
Materials:
-
Fluorescent PLA2 substrate (e.g., a commercially available BODIPY-labeled phospholipid)[10]
-
This compound (as a non-fluorescent lipid for creating mixed micelles/liposomes)
-
Purified or recombinant PLA2 enzyme
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.9[10]
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Methodology:
-
Substrate Preparation (Mixed Liposomes):
-
In a glass vial, mix the fluorescent substrate with a molar excess of this compound in an organic solvent (e.g., ethanol (B145695) or chloroform).[10]
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Rehydrate the film with assay buffer and create liposomes by sonication or extrusion. This incorporates the fluorescent probe into a lipid environment relevant to the target substrate.[10]
-
-
Assay Setup:
-
Dispense the liposome (B1194612) solution into the wells of the 96-well plate.
-
Add the PLA2 enzyme solution to the appropriate wells to initiate the reaction. Include negative control wells without the enzyme.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature.
-
Measure the increase in fluorescence intensity over time at the excitation/emission wavelengths specific to the fluorophore.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) from the kinetic data.
-
If testing inhibitors, calculate the percent inhibition relative to the uninhibited control.
-
A standard curve using the cleaved fluorophore can be used to convert fluorescence units to molar amounts of product formed.
-
Disclaimer: These protocols are intended as a guide. Researchers must develop and validate specific assays based on their experimental goals, enzyme source, and available equipment. Appropriate controls, such as heat-inactivated enzyme and no-substrate blanks, are essential for accurate results.
References
- 1. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
solubility issues with 1,2-dioleoyl-3-arachidonoyl-rac-glycerol in PBS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1,2-dioleoyl-3-arachidonoyl-rac-glycerol in Phosphate-Buffered Saline (PBS) and other aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in PBS?
This compound is a triacylglycerol (TAG), which is a type of lipid. Lipids are inherently nonpolar and therefore have very low solubility in polar solvents like water or PBS. The long fatty acid chains (two oleoyl (B10858665) and one arachidonoyl) contribute to its hydrophobic nature, causing it to aggregate in aqueous environments rather than dissolving.
Q2: What is the known solubility of this compound in aqueous solutions?
Direct solubility in PBS is extremely low. However, a commonly used method to improve solubility is the use of a co-solvent. For this compound, the solubility in a 1:1 mixture of Ethanol (B145695) and PBS (pH 7.2) is approximately 0.5 mg/mL.[1]
Q3: What are the recommended organic solvents for dissolving this compound?
This lipid is more readily soluble in organic solvents. The table below summarizes the solubility in various common solvents.
| Solvent | Solubility |
| Chloroform | Slightly soluble |
| Dimethylformamide (DMF) | 10 mg/mL |
| Ethanol | 10 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |
Data sourced from Cayman Chemical product information.
Q4: My lipid precipitates when I dilute the organic stock solution into my aqueous buffer. What can I do?
This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is too low in the final aqueous solution to keep the lipid dissolved. Here are several troubleshooting steps:
-
Sonication: After dilution, sonicate the solution. This can help to break down aggregates and form a more uniform dispersion.
-
Warming: Gently warming the solution can increase the solubility of the lipid. Be cautious with temperature, especially if working with temperature-sensitive biological samples.
-
Use of a carrier: For cell culture experiments, lipids can be complexed with fatty acid-free bovine serum albumin (BSA) to enhance delivery and solubility in the medium.
-
Formation of a nanoemulsion: For a more stable preparation, creating a nanoemulsion is a robust method. This involves high-energy processes like sonication or high-pressure homogenization in the presence of a surfactant.
Troubleshooting Guide
This guide provides a step-by-step approach to addressing solubility issues with this compound in your experiments.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for addressing solubility challenges.
Experimental Protocols
Protocol 1: Preparation of a Stable Dispersion using Ethanol and Sonication
This protocol is suitable for preparing a dispersion of this compound in PBS for in vitro assays where a low concentration of ethanol is tolerable.
Materials:
-
This compound
-
200 proof ethanol
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Bath sonicator
Procedure:
-
Prepare a stock solution: Dissolve this compound in 200 proof ethanol to a final concentration of 10 mg/mL. Ensure it is fully dissolved.
-
Pre-warm the PBS: Warm the sterile PBS to 37°C.
-
Dilution: In a sterile microcentrifuge tube, add the desired volume of the lipid stock solution to the pre-warmed PBS while vortexing. The final ethanol concentration should be kept as low as possible for cell-based assays (ideally below 1%).
-
Sonication: Place the tube in a bath sonicator and sonicate for 5-10 minutes, or until the solution appears as a uniform, slightly hazy dispersion.
-
Use immediately: It is recommended to use the preparation immediately to avoid re-aggregation of the lipid.
Protocol 2: Preparation of a Triglyceride Nanoemulsion
This method is for creating a more stable, smaller particle size dispersion suitable for a wider range of applications, including cell culture.
Materials:
-
This compound
-
Surfactant (e.g., Tween 20 or Tween 80)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
High-power probe sonicator or high-pressure homogenizer
Procedure:
-
Prepare the oil phase: The oil phase consists of the this compound.
-
Prepare the aqueous phase: Prepare a solution of the surfactant (e.g., 1-5% w/v) in sterile PBS.
-
Create a pre-emulsion: Add the oil phase to the aqueous phase. The ratio of oil to the aqueous phase will depend on the desired final concentration. Vigorously vortex or use a high-speed stirrer to form a coarse pre-emulsion.
-
Homogenization:
-
Using a probe sonicator: Place the pre-emulsion in an ice bath to prevent overheating and sonicate with a high-power probe sonicator. Use pulsed cycles (e.g., 30 seconds on, 30 seconds off) for a total of 10-20 minutes.
-
Using a high-pressure homogenizer: Pass the pre-emulsion through the high-pressure homogenizer for several cycles according to the manufacturer's instructions.
-
-
Sterilization and Storage: The resulting nanoemulsion can be filter-sterilized through a 0.22 µm filter. Store at 4°C.
Potential Signaling Pathway Involvement
While this compound is a triacylglycerol and not a direct signaling molecule like diacylglycerol (DAG), its metabolic products can participate in signaling cascades. Specifically, the arachidonic acid at the sn-3 position is a precursor for a wide range of bioactive lipid mediators called eicosanoids.
The metabolic breakdown of this compound by lipases releases arachidonic acid. This free arachidonic acid can then be acted upon by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins, thromboxanes, and leukotrienes, which are potent signaling molecules involved in inflammation, immunity, and other physiological processes.
Diagram: Potential Metabolic Fate and Signaling of this compound
Caption: Metabolic conversion to signaling molecules.
References
Technical Support Center: 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol (OAG) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol (OAG) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OAG) and why is its stability a concern?
A1: this compound (OAG) is a triacylglycerol containing two oleic acid chains and one arachidonic acid chain. The presence of arachidonic acid, a polyunsaturated fatty acid (PUFA) with four double bonds, makes OAG highly susceptible to oxidation.[1][2][3] This degradation can lead to the formation of various artifacts that may interfere with experiments, producing unreliable and irreproducible results.
Q2: What are the main factors that cause the degradation of OAG solutions?
A2: The primary cause of OAG degradation is oxidation. This process is accelerated by three main factors:
-
Exposure to Oxygen: The double bonds in the arachidonic acid moiety are highly reactive with atmospheric oxygen.
-
Exposure to Light: Light, particularly UV light, can initiate and accelerate the oxidative chain reaction.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[2][4][5][6]
Q3: How should I store my OAG solutions to ensure maximum stability?
A3: To maximize the stability of your OAG solutions, adhere to the following storage guidelines:
-
Temperature: Store solutions at or below -20°C. For long-term storage, -80°C is preferable.[1][3]
-
Inert Atmosphere: Before sealing, flush the vial headspace with an inert gas like argon or nitrogen to displace oxygen.[1][3]
-
Container: Use glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers and ensure an airtight seal.
-
Solvent: Store OAG in a suitable organic solvent such as ethanol (B145695), chloroform, or dimethylformamide (DMF). Avoid storing in aqueous solutions for extended periods as this can lead to hydrolysis.[7]
Q4: What are the signs that my OAG solution has degraded?
A4: Degradation of OAG can be indicated by several observations:
-
Visual Changes: A change in color (e.g., yellowing) or the appearance of a precipitate may suggest degradation.
-
Odor: A rancid or unusual odor can be a sign of oxidation.
-
Inconsistent Experimental Results: High variability or unexpected outcomes in your assays are a strong indicator of compound instability.
-
Analytical Confirmation: The most definitive way to confirm degradation is through analytical methods such as peroxide value determination, TBARS assay, or chromatographic techniques (e.g., GC-MS) to detect oxidation products.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with OAG solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | OAG solution has degraded due to oxidation. | 1. Prepare a fresh stock solution of OAG from a new, unopened vial. 2. Ensure proper storage of the stock solution (at -20°C or -80°C under an inert atmosphere). 3. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to air. 4. Perform a quality control check on the new stock solution using an appropriate analytical method (see Experimental Protocols). |
| Difficulty dissolving OAG in the desired solvent. | 1. Inappropriate solvent choice. 2. OAG has oxidized and polymerized, reducing its solubility. | 1. OAG is soluble in organic solvents like ethanol, chloroform, and DMF. It is only slightly soluble in mixtures of ethanol and PBS.[7] 2. Gentle warming and vortexing can aid dissolution. For aqueous buffers, preparing a more concentrated stock in an organic solvent and then diluting it into the aqueous medium is recommended. 3. If solubility issues persist with a fresh sample, consider trying a different solvent. |
| Precipitate forms when diluting OAG stock solution into aqueous media. | OAG is a lipid and has very low solubility in aqueous solutions. | 1. This is expected behavior. The precipitate can often be redissolved by gentle warming or sonication. 2. Alternatively, the OAG can be delivered as a uniform suspension by vortexing or sonicating immediately before use. 3. For cell culture experiments, consider complexing OAG with fatty-acid-free bovine serum albumin (BSA) to improve its solubility and delivery to cells. |
| High background signal in fluorescence- or absorbance-based assays. | Oxidized OAG byproducts can be reactive and interfere with assay reagents. | 1. Use a freshly prepared OAG solution for each experiment. 2. Include a "vehicle-only" control (solvent without OAG) and an "aged OAG" control (a solution that has been intentionally exposed to air and light) to assess the contribution of degradation products to the background signal. |
Data Presentation
Table 1: Effect of Temperature on Peroxide Value (PV) of Oils Rich in Polyunsaturated Fatty Acids
| Storage Temperature (°C) | Peroxide Value (meq/kg) after 30 days | Peroxide Value (meq/kg) after 90 days |
| 4 | Low Increase | Moderate Increase |
| 25 (Room Temperature) | Moderate to High Increase | Significant Increase |
| 40 | Significant Increase | Very High Increase / Decomposition |
This table provides a qualitative representation based on general knowledge of lipid oxidation. Actual values will vary depending on the specific lipid, presence of antioxidants, and exposure to light and oxygen.
Table 2: Formation of Secondary Oxidation Products (Malondialdehyde - MDA) at Different Temperatures
| Heating Temperature (°C) for 30 min | Relative MDA Concentration |
| 100 | Low |
| 150 | Moderate |
| 200 | High |
Data adapted from studies on thermal oxidation of edible oils rich in polyunsaturated fatty acids.[4][5]
Experimental Protocols
Protocol 1: Peroxide Value (PV) Assay
This method determines the concentration of primary oxidation products (peroxides and hydroperoxides) in a lipid solution.
Materials:
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
OAG sample
Procedure:
-
Weigh approximately 5 g of the OAG sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for 1 minute.
-
Add 30 mL of deionized water and mix thoroughly.
-
Titrate with 0.01 N Na₂S₂O₃ solution until the yellow color of iodine has almost disappeared.
-
Add 0.5 mL of 1% starch solution, which will result in a blue color.
-
Continue the titration until the blue color disappears.
-
Record the volume of Na₂S₂O₃ used.
-
Perform a blank titration without the OAG sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.
Materials:
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
OAG sample
-
MDA standard for calibration curve
Procedure:
-
Mix the OAG sample with the TCA solution to precipitate proteins and other interfering substances.
-
Centrifuge the mixture and collect the supernatant.
-
Add the TBA solution to the supernatant.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the formation of a pink-colored MDA-TBA adduct.
-
Cool the samples to room temperature.
-
Measure the absorbance of the solution at approximately 532 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of MDA.
-
Quantify the MDA concentration in the OAG sample by comparing its absorbance to the standard curve.
Visualizations
OAG Degradation Pathway
Caption: Oxidative and hydrolytic degradation pathways of OAG.
Experimental Workflow for OAG Stability Testing
Caption: Workflow for assessing the stability of OAG solutions.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of storage temperature on lipid oxidation and changes in nutrient contents in peanuts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
- 5. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Oxidation Induces Lipid Peroxidation and Changes in the Physicochemical Properties and β-Carotene Content of Arachis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Preventing Oxidation of Arachidonoyl-Containing Lipids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of arachidonoyl-containing lipids during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the integrity of your samples and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of arachidonoyl-containing lipids in an experimental setting?
A1: The primary factors include exposure to oxygen, elevated temperatures, light, and the presence of transition metals like iron and copper which can catalyze oxidation reactions. The multiple double bonds in arachidonic acid make it particularly susceptible to oxidation.[1]
Q2: What are the visible signs that my lipid sample may have oxidized?
A2: A common visible sign of oxidation is a change in the color of the lipid solution, which may turn yellow.[2] However, significant oxidation can occur before any visible changes are apparent. Therefore, it is crucial to employ analytical methods to assess the oxidative state of your samples.
Q3: How long are aqueous solutions of arachidonic acid stable?
A3: Aqueous solutions of arachidonic acid are highly unstable and should ideally be used within 12 hours of preparation. It is recommended to prepare fresh solutions daily to minimize oxidation.[2]
Q4: Can I reuse a stock solution of arachidonic acid that has been stored in the freezer?
A4: Yes, if stored properly. Stock solutions of arachidonic acid dissolved in organic solvents like ethanol, DMSO, or dimethylformamide are stable for up to 6 months when stored at -20°C under an inert gas atmosphere (e.g., argon or nitrogen).[3] However, repeated freeze-thaw cycles should be avoided as they can introduce oxygen and promote oxidation.[4][5][6][7]
Q5: What is the best way to store my arachidonoyl-containing lipid samples to prevent oxidation?
A5: For long-term storage, samples should be stored at -80°C under an inert atmosphere (argon or nitrogen) in a light-protected container.[8] For shorter periods, -20°C is acceptable, but -80°C is superior for preserving polyunsaturated fatty acids.[8]
Troubleshooting Guides
Issue 1: High Background in Lipid Peroxidation Assays (e.g., TBARS)
Problem: You are observing high background signals in your negative controls, making it difficult to accurately measure lipid peroxidation in your experimental samples.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Spontaneous Oxidation of Reagents | Prepare fresh assay reagents daily. Ensure that the thiobarbituric acid (TBA) is fully dissolved, as precipitates can interfere with the assay.[7] |
| Contaminated Glassware or Plasticware | Use scrupulously clean glassware, preferably rinsed with a solvent like chloroform/methanol to remove any lipid residues. |
| Interfering Substances in the Sample | Complex protein matrices can produce a spectral pattern and baseline shift.[9] Consider methods to correct for this, such as subtracting the absorbance at a different wavelength (e.g., 572 nm) or using derivative analysis of the full spectrum (400-700 nm).[9] |
| Sample Color Interference | If your sample is colored, it can interfere with the absorbance reading at 532 nm. Run a sample blank for each sample to subtract the background color.[10] |
Issue 2: Inconsistent or Unexpected Results in Peroxide Value (PV) Assay
Problem: You are getting highly variable peroxide values between replicates, or the values are unexpectedly low for a sample you suspect is oxidized.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Instability of Reagents | The potassium iodide (KI) and starch solutions can be unstable. Prepare the saturated KI solution fresh and protect it from light. If the blank titration consumes more than 0.1 mL of 0.01N sodium thiosulfate (B1220275), remake the KI and starch solutions.[6] |
| Oxygen Interference | Dissolved oxygen in the reagents can oxidize the iodide ions, leading to artificially high peroxide values.[4] De-aerate your solvents by bubbling with an inert gas before use. |
| Low Peroxide Value | If the peroxide value is very low, it can be difficult to measure accurately.[9] In such cases, you can use a larger sample size or concentrate the sample to increase the peroxide concentration.[9] |
| High Peroxide Value | Extremely high peroxide values can lead to inaccurate results. Dilute the sample with a suitable solvent (e.g., acetic acid-chloroform) to bring the value within the titration range.[9] |
| Subjective Endpoint Determination | The visual determination of the titration endpoint can be subjective.[11] Using a potentiometric method to determine the endpoint can provide more objective results.[3] |
Issue 3: Artifacts in Conjugated Diene Assay
Problem: You are observing unexpected peaks or a noisy baseline in your UV spectrophotometry readings for conjugated dienes.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Solvent Impurities | The solvent used to dissolve the lipid extract can contain impurities that absorb in the UV range. Use high-purity, spectroscopy-grade solvents and run a solvent blank. |
| Cuvette Contamination | Residual lipids or other contaminants on the cuvette can interfere with the measurement. Thoroughly clean cuvettes with an appropriate solvent before each use. If using disposable cuvettes, ensure they are compatible with your solvent. |
| Interference from Other Compounds | Other compounds in your sample extract may absorb at or near 233 nm. Second derivative spectroscopy can help to better resolve the conjugated diene signal from the background.[7][12] |
Quantitative Data Summary
The following tables provide a summary of quantitative data on the effectiveness of various methods for preventing the oxidation of polyunsaturated fatty acids (PUFAs), including arachidonic acid.
Table 1: Efficacy of Antioxidants in Preventing PUFA Degradation
| Antioxidant | Concentration | Sample Type | Storage Condition | Duration | % Reduction in PUFA Loss (Compared to Control) | Reference |
| BHT | 2.5 mg/mL | Dried Blood Spot | Room Temperature, Open Air | 28 days | 70% | [13] |
| BHT | 5.0 mg/mL | Dried Blood Spot | Room Temperature, Open Air | 28 days | 88% | [13] |
| α-tocopherol | 1% (w/v) | Kilka fish oil | 4°C | 4 days | No significant difference compared to 1% BHT | [1] |
| BHT | 1% (w/v) | Kilka fish oil | 4°C | 4 days | No significant difference compared to 1% α-tocopherol | [1] |
Table 2: Effect of Storage Temperature on Arachidonic Acid Metabolite Stability
| Metabolite | Storage Temperature | Duration | Change from Baseline | Reference |
| 11-dehydro-thromboxane-B2 | -40°C | 10 years | Stable | [4] |
| 8-iso-prostaglandin F2α | -40°C | 10 years | Stable | [4] |
Table 3: Impact of Freeze-Thaw Cycles on Arachidonic Acid Metabolites in Urine
| Metabolite | Number of Freeze-Thaw Cycles | Change from Baseline (without antioxidant) | Reference |
| 11-dehydro-thromboxane-B2 | 10 | Stable (100.4 ± 21%) | [4] |
| 8-iso-prostaglandin F2α | 6 | Significant increase (134 ± 9%) | [4] |
| 8-iso-prostaglandin F2α | 10 | Significant increase (151 ± 22%) | [4] |
Experimental Protocols
Protocol 1: Preparation and Storage of Arachidonic Acid Stock Solutions
-
Solvent Selection: Choose a high-purity organic solvent such as ethanol, DMSO, or dimethylformamide. Arachidonic acid is soluble at up to 100 mg/mL in these solvents.[3]
-
Dissolution: Weigh the desired amount of arachidonic acid in a clean glass vial. Add the appropriate volume of solvent to achieve the desired concentration.
-
Inert Gas Purging: Gently bubble a stream of inert gas (argon or nitrogen) through the solution for 1-2 minutes to displace any dissolved oxygen.
-
Sealing and Storage: Tightly cap the vial and seal with paraffin (B1166041) film. Store the stock solution at -20°C or -80°C in a light-protected container. For optimal stability, overlay the solution with inert gas before sealing.[2]
-
Aqueous Solutions: For experiments requiring aqueous solutions, prepare them fresh daily by diluting the stock solution in the desired buffer immediately before use. Purging the aqueous solution with inert gas can also prolong its stability.[2]
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Sample Preparation: Homogenize tissue samples or lyse cells in an appropriate buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.
-
Protein Precipitation: Add an equal volume of cold 10% trichloroacetic acid (TCA) to your sample to precipitate proteins. Incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at 1,600 x g for 10 minutes at 4°C.
-
Reaction with TBA: Transfer the supernatant to a new tube and add an equal volume of 0.67% thiobarbituric acid (TBA) solution.
-
Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes to allow the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples to room temperature. Measure the absorbance of the pink-colored adduct at 532 nm using a spectrophotometer.
-
Quantification: Create a standard curve using a malondialdehyde standard to quantify the amount of MDA in your samples.
Protocol 3: Peroxide Value (PV) Determination
This method quantifies the primary products of lipid oxidation (hydroperoxides).
-
Sample Preparation: Dissolve a known weight of the lipid sample in a 3:2 mixture of acetic acid and chloroform.
-
Iodide Reaction: Add a saturated solution of potassium iodide (KI). The peroxides in the sample will oxidize the iodide to iodine.
-
Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the yellow color almost disappears.
-
Indicator: Add a starch indicator solution, which will turn the solution blue in the presence of iodine.
-
Endpoint: Continue the titration with sodium thiosulfate until the blue color disappears.
-
Calculation: The peroxide value is calculated based on the volume of sodium thiosulfate used and is expressed in milliequivalents of peroxide per kilogram of fat.
Protocol 4: Conjugated Diene Measurement
This spectrophotometric method detects the formation of conjugated dienes, an early indicator of lipid oxidation.
-
Lipid Extraction: Extract the lipids from your sample using a suitable solvent system (e.g., chloroform:methanol).
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.
-
Resuspension: Resuspend the lipid extract in a UV-transparent solvent such as isopropanol (B130326) or cyclohexane.
-
Spectrophotometry: Measure the absorbance of the solution at 233 nm using a UV-Vis spectrophotometer. Use the same solvent as a blank.
-
Calculation: The concentration of conjugated dienes can be calculated using the Beer-Lambert law, with a molar extinction coefficient for conjugated diene hydroperoxides.
Visualizations
Caption: Experimental workflow for preventing lipid oxidation.
Caption: Arachidonic acid metabolic pathways.
References
- 1. primescholars.com [primescholars.com]
- 2. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 3. Laboratory Peroxide Value Analysis - YesWeLab [blog.yeswelab.fr]
- 4. Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat [spkx.net.cn]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. cdrfoodlab.com [cdrfoodlab.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Handling Polyunsaturated Triacylglycerols (PUFA-TAGs)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyunsaturated triacylglycerols (PUFA-TAGs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with PUFA-TAGs?
A1: The main difficulties in handling PUFA-TAGs stem from their high degree of unsaturation, which makes them highly susceptible to oxidation.[1][2] This sensitivity can lead to sample degradation, the formation of artifacts, and inaccurate experimental results. Key challenges include preventing oxidation during extraction, purification, analysis, and storage, as well as dealing with their thermal instability.[3][4]
Q2: How does the structure of a PUFA-TAG affect its stability?
A2: The position of polyunsaturated fatty acids on the glycerol (B35011) backbone significantly influences the oxidative stability of the triacylglycerol molecule.[1] PUFAs located at the sn-2 position are generally more stable and less prone to oxidation compared to those at the sn-1 and sn-3 positions.[1] This is attributed to steric hindrance and the interaction of acyl chains within the same molecule.[1]
Q3: What are the best practices for storing PUFA-TAGs to maintain their integrity?
A3: To minimize degradation, PUFA-TAGs should be stored at low temperatures, preferably at -18°C or lower, in an inert atmosphere (e.g., under nitrogen or argon) to prevent exposure to oxygen.[4] It is also advisable to use amber-colored glass vials to protect the samples from light, which can accelerate oxidation. The addition of antioxidants, such as tocopherols, can also enhance stability.[1]
Troubleshooting Guides
Issue 1: Sample Degradation and Unexpected Peaks in Chromatographic Analysis
Symptoms:
-
Appearance of unexpected peaks in HPLC or GC chromatograms.
-
Broadening of peaks or tailing.[5]
-
A noticeable "off" or rancid odor from the sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation | 1. Work under an inert atmosphere: Purge all solvents with nitrogen or argon and handle samples under a gentle stream of inert gas. 2. Use antioxidants: Add a small amount of an antioxidant like BHT (butylated hydroxytoluene) or tocopherol to your samples and solvents. 3. Minimize heat and light exposure: Use amber vials and avoid prolonged exposure to high temperatures during sample preparation.[3] |
| Thermal Degradation during GC Analysis | 1. Use a lower column temperature: Optimize your GC method to use the lowest possible temperature that still allows for good separation.[5] 2. Derivatize the fatty acids: Convert the fatty acids to their more volatile and stable methyl esters (FAMEs) before GC analysis.[6] 3. Consider alternative techniques: For highly sensitive PUFA-TAGs, HPLC with a less harsh detection method like evaporative light scattering detection (ELSD) or mass spectrometry (MS) may be more suitable.[3] |
| Hydrolysis | 1. Ensure dry solvents and samples: Water can lead to the hydrolysis of triacylglycerols into free fatty acids and partial glycerides. Use anhydrous solvents. 2. Check sample pH: Acidic or basic conditions can catalyze hydrolysis. Ensure the sample and solvent environment is neutral. |
Issue 2: Low Yield During Extraction and Purification
Symptoms:
-
Lower than expected recovery of PUFA-TAGs from the source material.
-
Co-extraction of impurities that are difficult to remove.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis (for microbial or plant sources) | 1. Optimize cell disruption method: Depending on the cell wall rigidity, consider mechanical methods (e.g., bead beating, sonication) or enzymatic digestion to improve lipid release.[7][8] 2. Use appropriate solvents: A combination of polar and non-polar solvents (e.g., chloroform (B151607)/methanol) is often necessary for efficient extraction of lipids from complex biological matrices.[6] |
| Poor Solubility | 1. Select appropriate extraction solvents: The choice of solvent is critical. While non-polar solvents like hexane (B92381) are good for triacylglycerols, a more polar co-solvent may be needed for complete extraction from tissues. 2. Consider Supercritical Fluid Extraction (SFE): SFE with carbon dioxide is a milder alternative to solvent extraction that can offer high selectivity and reduce the risk of degradation.[8] |
| Losses during Purification | 1. Optimize chromatographic conditions: For column chromatography, carefully select the stationary phase (e.g., silica (B1680970) gel, reversed-phase) and mobile phase to achieve good separation without causing degradation. 2. Avoid harsh purification steps: Techniques involving high heat or extreme pH should be avoided. |
Experimental Protocols
Protocol 1: Extraction of PUFA-TAGs from Biological Samples (Folch Method)
This method is a widely used protocol for total lipid extraction.
Materials:
-
Homogenizer
-
Chloroform
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times the volume of the sample.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture.
-
Centrifuge the sample at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a low temperature (<40°C).
-
Redissolve the lipid extract in a small volume of chloroform or hexane for storage or further analysis.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol describes a common method for derivatizing fatty acids for gas chromatography.
Materials:
-
Hexane
-
Boron trifluoride (BF3) in methanol (14%)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
GC vials
Procedure:
-
To the extracted lipid sample (approximately 10-20 mg) in a screw-cap test tube, add 1 mL of hexane.
-
Add 1 mL of 14% BF3 in methanol.
-
Cap the tube tightly and heat at 100°C for 1 hour in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and vortex briefly.
-
Allow the phases to separate. The upper hexane layer contains the FAMEs.
-
Transfer the hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane solution to a GC vial for analysis.
Visualizations
Caption: Workflow for PUFA-TAG extraction and analysis.
Caption: Simplified pathway of PUFA-TAG oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. The influence of triacylglycerol structure on the oxidative stability of polyunsaturated oils | Semantic Scholar [semanticscholar.org]
- 3. Characterization of Positional Distribution of Fatty Acids and Triacylglycerol Molecular Compositions of Marine Fish Oils Rich in Omega-3 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Microalgal polyunsaturated fatty acids: Hotspots and production techniques [frontiersin.org]
Technical Support Center: Troubleshooting Poor Cell Viability with Lipid Treatments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor cell viability during experiments involving lipid treatments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low cell viability after lipid-based transfection?
Several factors can contribute to reduced cell viability following lipid-based transfection. These include the inherent toxicity of the transfection reagent, the concentration of the lipid-DNA or lipid-siRNA complexes, the health and density of the cells at the time of transfection, and the composition of the transfection medium.[1][2][3][4][5][6] For instance, using an incorrect ratio of DNA to transfection reagent can lead to increased toxicity.[1][2] Optimization of this ratio is crucial and often cell-line dependent.[1][2]
Q2: My cells look stressed and are detaching after treatment with lipid nanoparticles. What could be the issue?
Cellular stress and detachment are common signs of lipid-induced toxicity, often referred to as lipotoxicity.[7][8][9][10] This can be caused by several factors related to the lipid nanoparticles (LNPs) themselves, such as:
-
Lipid Composition: Certain lipids, especially cationic lipids, can be more toxic to cells.[11] The nature of the surfactants and other components used in the LNP formulation can also significantly impact cytotoxicity.[12]
-
Concentration: Higher concentrations of LNPs can lead to accumulation in cells, causing unwanted biological interactions and toxicity.[11]
-
Particle Characteristics: The size, surface charge, and aggregation of LNPs can influence their interaction with cells and contribute to cytotoxicity.[11][13]
Q3: How can I optimize my lipid treatment protocol to improve cell viability?
Optimizing your protocol is key to minimizing cytotoxicity. Here are several steps you can take:
-
Optimize Lipid Concentration: Perform a dose-response experiment to determine the optimal concentration of your lipid treatment that maintains high cell viability.
-
Optimize Lipid-to-Payload Ratio: For transfection, titrate the ratio of lipid reagent to DNA or siRNA to find the balance between transfection efficiency and cell health.[1][2]
-
Cell Density: Ensure your cells are at an optimal confluence (typically >90% for many cell types) at the time of treatment.[1][2] Cells that are too sparse or too dense can be more susceptible to stress.[4]
-
Incubation Time: Reduce the exposure time of the cells to the lipid treatment. For some sensitive cell lines, changing the medium after a few hours can help reduce toxicity.[4]
-
Serum Presence: While some protocols recommend serum-free media for complex formation, the presence of serum during transfection can sometimes improve cell viability.[1][2][14][15] However, serum can also interfere with the efficiency of some lipid reagents.[15][16]
Q4: I'm having trouble dissolving my lipids for cell treatment. What are the best practices?
Properly dissolving lipids is crucial to avoid the formation of aggregates that can be toxic to cells. Here are some recommended methods:
-
Use of Solvents: Lipids can often be dissolved in organic solvents like ethanol (B145695) or DMSO before being diluted into the cell culture medium.[17][18] It is important to use a final solvent concentration that is non-toxic to the cells.
-
Carrier Proteins: Fatty acids can be complexed with a carrier protein like bovine serum albumin (BSA) to enhance their solubility in aqueous culture media.[17]
-
Sonication: Sonication can help to create a more uniform suspension of lipids in the medium, potentially forming liposomes.[18]
Q5: What cell viability assays are appropriate for assessing lipid-induced cytotoxicity?
Several assays can be used to quantify cell viability after lipid treatment. It is often recommended to use more than one method to confirm the results.[19]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[20][21][22]
-
LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating compromised membrane integrity.[20][23]
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.[24]
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM and Ethidium Homodimer-1 allows for the visualization and quantification of live and dead cells.[20]
Quantitative Data Summary
The following table summarizes the cytotoxic effects of different solid lipid nanoparticle (SLN) formulations on A549 cells, as determined by MTT and LDH assays.
| Formulation | Assay | EC50 (µg/ml) |
| SLN20 (20% phospholipids) | MTT | 4080[20] |
| SLN50 (50% phospholipids) | MTT | 1520[20] |
| SLN20 (20% phospholipids) | LDH | 3431[20] |
| SLN50 (50% phospholipids) | LDH | 1253[20] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of viability.[21][22]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[21]
-
Lipid Treatment: Treat the cells with various concentrations of the lipid formulation for the desired duration (e.g., 24, 48, or 72 hours).[19] Include untreated and vehicle controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[19]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl with SDS) to each well to dissolve the formazan (B1609692) crystals.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[20]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
Visualizations
Caption: A flowchart for troubleshooting poor cell viability in experiments.
Caption: General pathway of lipid-mediated delivery into a cell.
Caption: Factors contributing to high cytotoxicity in lipid treatments.
References
- 1. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. thermofisher.com [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cell death during transfection - Transfection and Transduction [protocol-online.org]
- 6. how to reduce cytotoxicity during cell transfection | Westburg Life Sciences [westburg.eu]
- 7. Probing the Global Cellular Responses to Lipotoxicity Caused by Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fats, stress, death: Uncovering the toxic effects of saturated fatty acids on cells | Harvard T.H. Chan School of Public Health [hsph.harvard.edu]
- 9. Lipotoxicity: Many Roads to Cell Dysfunction and Cell Death: Introduction to a Thematic Review Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Is Lipotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. susupport.com [susupport.com]
- 12. Cytotoxicity of Solid Lipid Nanoparticles as a Function of the Lipid Matrix and the Surfactant - ProQuest [proquest.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The effects of serum on the stability and the transfection activity of the cationic lipid emulsion with various oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gene Transfection in High Serum Levels: Case Studies with New Cholesterol Based Cationic Gemini Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Low cytotoxicity of solid lipid nanoparticles in in vitro and ex vivo lung models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. books.rsc.org [books.rsc.org]
- 23. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Toxicological analysis of Lipid-Based Nanoparticles: A Comparative Study [etd.auburn.edu]
how to purify synthetic 1,2-dioleoyl-3-arachidonoyl-rac-glycerol
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols for the purification of synthetic 1,2-dioleoyl-3-arachidonoyl-rac-glycerol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary method for purifying synthetic this compound?
A1: The most common and accessible method for purifying this triacylglycerol (TAG) is silica (B1680970) gel column chromatography.[1][2] This technique separates compounds based on their polarity. For higher resolution and analytical purposes, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, can also be employed.[3][4][5]
Q2: What are the main challenges when purifying a TAG containing arachidonic acid?
A2: The primary challenge is the susceptibility of the polyunsaturated arachidonic acid moiety to oxidation, which can lead to product degradation, the formation of artifacts, and low yields.[6][7][8] Other challenges include separating the target molecule from structurally similar byproducts, such as diacylglycerols or other TAG species formed during synthesis.
Q3: How can I monitor the progress of the column chromatography purification?
A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation.[3][9][10] Fractions collected from the column are spotted on a TLC plate and developed in an appropriate solvent system to identify which fractions contain the pure product.
Q4: How do I visualize the lipid on a TLC plate?
A4: Since triacylglycerols are not typically UV-active, a staining reagent is required for visualization. Common methods include:
-
Phosphomolybdic acid spray followed by heating: This is a general stain for lipids, appearing as dark spots on a yellow-green background.[3]
-
Iodine vapor: Placing the plate in a chamber with iodine crystals will cause lipids to appear as temporary yellow-brown spots.
-
Potassium permanganate (B83412) stain: A dip in a potassium permanganate solution will stain lipids as yellow spots on a purple background.
Q5: How should the final purified this compound be stored to ensure stability?
A5: To prevent oxidation, the purified lipid should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C for short-term storage and -80°C for long-term storage. It is often stored as a solution in a high-purity solvent (like ethanol (B145695) or chloroform) containing an antioxidant such as butylated hydroxytoluene (BHT). Protect from light by using amber vials.
Q6: How can I assess the purity and confirm the identity of the final product?
A6: Final purity is typically assessed by a combination of methods. A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.[11] HPLC can provide a quantitative assessment of purity.[4] To confirm identity and fatty acid composition, the TAG can be transmethylated to form fatty acid methyl esters (FAMEs), which are then analyzed by Gas Chromatography (GC).[12][13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No compound is eluting from the column. | 1. The compound has decomposed on the silica gel. 2. The mobile phase is not polar enough to elute the compound. 3. The compound precipitated at the top of the column. | 1. First, test the stability of your compound on a silica TLC plate. If it decomposes, consider using deactivated (neutral) silica or an alternative stationary phase like alumina.[15][16] 2. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of diethyl ether in hexane). 3. Ensure your sample is fully dissolved before loading and consider loading it in a slightly stronger solvent than the initial mobile phase. |
| The column flow rate is very slow or has stopped. | 1. Silica particles are too fine or have clogged the column frit. 2. The sample has precipitated on the column. 3. Improper column packing has led to compression. | 1. Ensure the silica gel particle size is appropriate for gravity chromatography (e.g., 63-210 μm).[1] Ensure a small layer of sand is at the bottom. 2. Filter the sample before loading to remove any particulates. If precipitation occurs, you may need to unpack the column and recover the sample.[15] 3. Pack the column as a uniform slurry to avoid air gaps and compression. |
| Poor separation of product and impurities. | 1. The mobile phase composition is not optimal. 2. The column was overloaded with the crude sample. 3. The column was packed improperly, leading to band broadening. | 1. Develop a better solvent system using TLC first. A system that gives your product an Rf value of ~0.3 is often a good starting point. Try a shallower solvent gradient during elution.[15] 2. As a rule of thumb, use a silica gel mass that is 30-100 times the mass of your crude sample. 3. Ensure the column is packed evenly and the top surface of the silica bed is flat and undisturbed. |
| Product shows signs of degradation after purification (e.g., yellowing). | 1. Oxidation of the arachidonic acid moiety. | 1. Use solvents that have been degassed (e.g., by sparging with argon). 2. Minimize exposure of the compound to air and light. Collect fractions into vials pre-flushed with inert gas. 3. Add an antioxidant like BHT (0.01%) to your solvents and final product.[7][17] |
Purification Parameters
The following table summarizes typical starting conditions for the purification of this compound using silica gel column chromatography.
| Parameter | Description | Typical Values / Recommendations |
| Stationary Phase | Adsorbent used to separate the mixture. | Silica Gel 60 (Particle size: 40-63 µm for flash, 63-210 µm for gravity).[1][18] Weakly acidic nature may cause degradation of sensitive compounds; neutral silica is an alternative.[16] |
| Mobile Phase (Eluent) | Solvent system used to move the sample through the column. | A non-polar/polar solvent gradient is used. A common system is a gradient of Hexane (B92381) and Diethyl Ether or Hexane and Ethyl Acetate .[3][14] |
| Mobile Phase Gradient | Gradual increase in solvent polarity. | Start with 100% Hexane. Gradually increase the percentage of Diethyl Ether (e.g., from 1% to 5% to 10%) to elute compounds of increasing polarity. |
| Elution Order | The general order in which compound classes elute. | 1. Cholesterol Esters (least polar) 2. Triacylglycerols (TAGs) 3. Free Fatty Acids 4. Diacylglycerols (DAGs) 5. Cholesterol 6. Monoacylglycerols (MAGs) (most polar) |
| Sample Loading | Method of applying the crude product to the column. | Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or chloroform) and apply carefully to the top of the column bed. |
| Purity Analysis | Method to check the purity of collected fractions. | TLC System: Hexane:Diethyl Ether:Acetic Acid (e.g., 70:30:1, v/v/v).[14] |
Experimental Protocol: Silica Gel Column Chromatography
This protocol outlines a standard procedure for purifying the title compound.
1. Preparation of the Column
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column, then add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane). The amount of silica should be about 50 times the weight of the crude product.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[19]
-
Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Do not let the top of the silica bed run dry.
-
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.
2. Sample Loading
-
Dissolve the crude synthetic TAG in a minimal volume of a suitable solvent (e.g., chloroform (B151607) or hexane).
-
Carefully apply the dissolved sample solution evenly onto the top layer of sand using a pipette.
-
Open the stopcock and allow the sample to enter the silica bed. Again, do not let the column run dry.
-
Gently add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample is on the silica.
3. Elution and Fraction Collection
-
Fill the column with the initial mobile phase (100% hexane).
-
Begin elution by opening the stopcock to achieve a steady drip rate.
-
Collect the eluent in sequentially numbered test tubes or flasks (fractions).
-
Gradually increase the polarity of the mobile phase according to a pre-determined gradient (e.g., increase diethyl ether concentration from 0% to 2%, then 5%, then 10%). This is critical for resolving the TAG from other byproducts.
4. Analysis of Fractions
-
Use TLC to analyze the collected fractions. Spot a small amount from each fraction (or every few fractions) onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid 70:30:1).[14]
-
Visualize the plate using a stain (e.g., phosphomolybdic acid) to identify the fractions containing your pure product. The TAG should appear as a single spot.
-
Combine all fractions that show only the pure product spot.
5. Product Recovery
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator. Avoid excessive heat to prevent degradation.
-
Place the final product under high vacuum to remove any residual solvent.
-
Weigh the pure lipid and prepare it for storage as described in the FAQs.
Visual Workflow
Caption: A typical workflow for the purification of synthetic triacylglycerols using column chromatography.
References
- 1. kanto.com.my [kanto.com.my]
- 2. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 3. aocs.org [aocs.org]
- 4. agilent.com [agilent.com]
- 5. HPLC of triglycerides | Zendy [zendy.io]
- 6. Inhibition of arachidonic acid oxidation in vitro by vehicle components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of arachidonic acid oxidation and metabolism by lipid electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arachidonic Acid Mobilization and Peroxidation Promote Microglial Dysfunction in Aβ Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay for triacylglycerol lipase by a rapid thin-layer chromatographic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Triacylglycerol analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Purification [chem.rochester.edu]
- 16. Nacalai USA, Inc. | Product | Silica Gel for Column Chromatography [nacalaiusa.com]
- 17. Monolayer autoxidation of arachidonic acid to epoxyeicosatrienoic acids as a model of their potential formation in cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermo Scientific Chemicals Silica gel, for column chromatography,ultra pure, 40-63 m, 40A 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. m.youtube.com [m.youtube.com]
storage and handling conditions for TG(18:1/18:1/20:4)
Welcome to the technical support center for TG(18:1/18:1/20:4), also known as 1,2-dioleoyl-3-arachidonoyl-glycerol. This resource is designed to assist researchers, scientists, and drug development professionals with the proper storage, handling, and use of this specific triglyceride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for TG(18:1/18:1/20:4)?
A1: For long-term storage, TG(18:1/18:1/20:4) should be stored at -20°C. Under these conditions, it is stable for at least four years.
Q2: How should I handle TG(18:1/18:1/20:4) in the laboratory?
A2: As a general precaution, it is recommended to handle TG(18:1/18:1/20:4) in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves and a lab coat. Avoid direct contact with skin and eyes.
Q3: In which solvents is TG(18:1/18:1/20:4) soluble?
A3: The solubility of TG(18:1/18:1/20:4) has been determined in several common organic solvents. Please refer to the table below for details.
| Solvent | Solubility |
| Ethanol (B145695) | 10 mg/mL |
| DMF | 10 mg/mL |
| Chloroform | Slightly soluble |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Q4: How can I prepare an aqueous emulsion of TG(18:1/18:1/20:4) for cell culture experiments?
A4: Preparing a stable oil-in-water emulsion is crucial for delivering TG(18:1/18:1/20:4) to cells in an aqueous culture medium. A detailed protocol is provided in the "Experimental Protocols" section of this guide. The general principle involves dissolving the triglyceride in a suitable organic solvent, mixing it with an aqueous solution containing an emulsifying agent (like BSA or a surfactant), and then removing the organic solvent.
Q5: What are the potential stability issues with TG(18:1/18:1/20:4)?
A5: The arachidonic acid moiety in TG(18:1/18:1/20:4) is a polyunsaturated fatty acid (PUFA), which makes the molecule susceptible to oxidation.[1] Oxidation can be initiated by exposure to heat, light, and oxygen.[1] It is crucial to store the compound properly and to minimize its exposure to these elements during experimental procedures. The use of antioxidants may be considered for long-term experiments.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with TG(18:1/18:1/20:4).
Issue 1: Difficulty Dissolving TG(18:1/18:1/20:4)
-
Symptom: The triglyceride does not fully dissolve in the chosen solvent, or a precipitate forms.
-
Possible Causes & Solutions:
-
Incorrect Solvent: Ensure you are using a recommended solvent (see solubility table above). For aqueous solutions, direct dissolution is not feasible; an emulsion must be prepared.
-
Low Temperature: Gently warm the solution to aid dissolution, but avoid excessive heat which could promote oxidation.
-
Concentration Too High: Try dissolving a smaller amount of the triglyceride in the same volume of solvent.
-
Issue 2: Unstable Emulsion for Cell Culture
-
Symptom: The prepared emulsion separates into layers (creaming or coalescence) shortly after preparation or upon addition to cell culture media.[2]
-
Possible Causes & Solutions:
-
Insufficient Emulsifier: The concentration of the emulsifying agent (e.g., BSA, Tween 80) may be too low.[2] Increase the concentration of the emulsifier.
-
Inadequate Homogenization: The mechanical force used to create the emulsion was insufficient. Use a sonicator or a high-speed homogenizer to reduce the droplet size.[2]
-
Incorrect pH or Ionic Strength: The pH or salt concentration of the aqueous phase can affect emulsion stability. Ensure the buffer used is compatible with both the emulsifier and the experimental conditions.[3]
-
Lipid Oxidation: Oxidized lipids can alter the emulsifying properties. Prepare fresh emulsions and consider adding an antioxidant like BHT or Vitamin E to the lipid stock.
-
Issue 3: Inconsistent Results in Cellular Assays
-
Symptom: High variability in experimental results between replicates or different batches of TG(18:1/18:1/20:4) emulsion.
-
Possible Causes & Solutions:
-
Inconsistent Emulsion Droplet Size: Variability in emulsion preparation can lead to differences in lipid uptake by cells. Standardize the emulsion preparation protocol, including sonication time and power.
-
Lipid Oxidation: The polyunsaturated arachidonic acid is prone to oxidation, which can lead to the formation of biologically active byproducts, affecting cellular responses.[1] Prepare fresh emulsions for each experiment, store stock solutions under an inert gas (like argon or nitrogen), and minimize exposure to light and air.
-
Cell Health: Ensure cells are healthy and in the exponential growth phase before treatment.
-
Issue 4: Low Signal in Triglyceride Quantification Assays
-
Symptom: The measured concentration of TG(18:1/18:1/20:4) in cell lysates or other samples is lower than expected.
-
Possible Causes & Solutions:
-
Incomplete Lysis and Extraction: Ensure the cell lysis and lipid extraction protocol is efficient. Sonication or the use of appropriate detergents can improve extraction efficiency.
-
Enzyme Inhibition in Assay Kit: Components from the cell lysate may interfere with the enzymes in the quantification kit.[4] Run a spike-and-recovery control to check for matrix effects. If inhibition is observed, dilute the sample or use a different extraction method.
-
Incorrect Blanking: For colorimetric or fluorometric assays, it is crucial to use the correct blank (e.g., lysate from untreated cells).
-
Experimental Protocols
Protocol 1: Preparation of a TG(18:1/18:1/20:4) Emulsion for Cell Culture
This protocol describes the preparation of a stock solution of TG(18:1/18:1/20:4) complexed with bovine serum albumin (BSA) for use in cell culture experiments.
Materials:
-
TG(18:1/18:1/20:4)
-
Ethanol (200 proof, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Water bath sonicator
Procedure:
-
Prepare a stock solution of TG(18:1/18:1/20:4) in ethanol:
-
Dissolve TG(18:1/18:1/20:4) in sterile ethanol to a final concentration of 10 mg/mL. This is your lipid stock solution.
-
Store the lipid stock solution at -20°C under an inert atmosphere (e.g., argon) to minimize oxidation.
-
-
Prepare a BSA solution:
-
Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v).
-
Filter-sterilize the BSA solution through a 0.22 µm filter.
-
-
Complex TG(18:1/18:1/20:4) with BSA:
-
In a sterile microcentrifuge tube, add the desired volume of the TG(18:1/18:1/20:4) lipid stock solution.
-
Slowly add the 10% BSA solution to the ethanol-lipid solution while vortexing gently. The final molar ratio of BSA to triglyceride should be optimized for your specific application, but a 1:5 to 1:10 ratio is a good starting point.
-
The final concentration of ethanol in this mixture should be kept low (ideally <1%) to avoid toxicity to cells.
-
-
Emulsification:
-
Sonicate the mixture in a water bath sonicator for 15-30 minutes, or until the solution appears as a homogenous, slightly opalescent emulsion. The sonication parameters (time, power) may need to be optimized.
-
-
Sterilization and Use:
-
The final emulsion can be filter-sterilized through a 0.22 µm filter if necessary, although some loss of lipid may occur.
-
This stock emulsion can then be diluted to the desired final concentration in your cell culture medium.
-
dot
Caption: Workflow for the preparation of a TG(18:1/18:1/20:4)-BSA emulsion for cell culture experiments.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical troubleshooting process for an unstable lipid emulsion.
dot
Caption: A logical flowchart for troubleshooting issues with the stability of lipid emulsions.
References
avoiding acyl migration in 1,2-dioleoyl-3-arachidonoyl-rac-glycerol
Welcome to the technical support center for 1,2-dioleoyl-3-arachidonoyl-rac-glycerol. This guide provides researchers, scientists, and drug development professionals with essential information to handle this triacylglycerol, with a specific focus on preventing acyl migration to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration and why is it a concern for this compound?
A1: Acyl migration is a spontaneous intramolecular isomerization where a fatty acyl chain moves from one position on the glycerol (B35011) backbone to another.[1] In the case of this compound, the oleoyl (B10858665) group at the sn-2 position can migrate to the sn-1 or sn-3 position, or the arachidonoyl group at the sn-3 position can migrate. This results in the formation of different isomers, most commonly the more thermodynamically stable sn-1,3 isomer. This is a significant concern because the specific positional arrangement of fatty acids in a triacylglycerol is often crucial for its biological activity and interaction with enzymes and cellular targets.[1] Isomerization can therefore lead to inconsistent experimental results and loss of biological function.
Q2: What are the primary factors that promote acyl migration?
A2: Acyl migration is influenced by several key factors:
-
Temperature: Higher temperatures provide the necessary activation energy for the acyl group to move.[1]
-
pH: Both acidic and alkaline conditions can catalyze the reaction.[1] The rate of migration is generally at its lowest in a slightly acidic environment (pH 4-5).[1][2]
-
Solvents: Polar solvents can facilitate the formation of the transition state intermediate required for acyl migration.[1][3] Non-polar solvents have been shown to accelerate acyl migration in some cases.[3]
-
Catalysts: The presence of catalysts such as Lewis acids, bases, or even certain chromatographic materials like silica (B1680970) gel can significantly speed up the migration process.[1][4]
Q3: How should I properly store this compound to minimize isomerization?
A3: To ensure the long-term stability of this compound, it is recommended to store it at -20°C or lower.[5] If the compound is dissolved in an organic solvent for storage, it should be kept at -80°C.[1] For solutions, using a non-polar solvent may be preferable for long-term stability, although this can depend on the specific storage conditions and should be validated.
Q4: Which analytical techniques can be used to detect and quantify acyl migration?
A4: Several analytical methods can be employed to separate and quantify the different isomers of di- and triacylglycerols:
-
Thin-Layer Chromatography (TLC): A straightforward and cost-effective method to qualitatively check for the presence of the isomerized products.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids, and the same principles can be applied to triacylglycerol isomers.[2][6]
-
Gas Chromatography (GC): Can be used for quantification, often after a purification step.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR has been used for pure samples to study acyl migration.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of expected biological activity. | Acyl migration leading to the formation of less active or inactive isomers. | 1. Verify Sample Integrity: Use an analytical technique like TLC or LC-MS/MS to check for the presence of isomers. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature (-20°C or -80°C for solutions).[1][5] 3. Optimize Handling Procedures: Minimize the time the compound spends at room temperature and in polar solvents. |
| Appearance of unexpected peaks in chromatograms (e.g., GC or LC-MS). | Isomerization of the parent compound during sample preparation or analysis. | 1. Modify Extraction/Preparation: If using solvents like methanol (B129727), consider switching to acetone (B3395972) or diethyl ether, which have been shown to reduce acyl migration.[7] For extractions from biological samples, performing the extraction at pH 4 and 4°C can inhibit migration.[2][6] 2. Control Temperature: Keep samples cold throughout the preparation process. |
| Gradual degradation of the compound over time, even with proper storage. | Slow, unavoidable acyl migration towards the more stable isomer. | 1. Purchase Fresh Stock: For critical experiments, use a fresh vial of the compound. 2. Aliquot Samples: Upon receiving, aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles of the main stock. |
Quantitative Data Summary
The rate of acyl migration is highly dependent on the experimental conditions. The following table summarizes the key factors and the conditions recommended to minimize isomerization.
| Factor | Condition Promoting Acyl Migration | Recommended Condition to Minimize Acyl Migration |
| Temperature | High temperatures[1] | Store at -20°C or below; -80°C for solutions[1][5] |
| pH | Acidic and alkaline conditions[1] | Maintain pH between 4 and 5[1][2] |
| Solvent | Polar solvents (e.g., methanol)[3][7] | Use non-polar solvents like acetone or diethyl ether for extractions where possible[7] |
| Catalysts | Lewis acids/bases, silica gel[1][4] | Avoid prolonged exposure to these materials, especially at room temperature. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Upon Receipt: Immediately store the vial at -20°C or colder.
-
Aliquoting: For frequent use, it is advisable to warm the vial just enough to be able to aliquot the desired amount into smaller, single-use vials. This prevents repeated warming and cooling of the entire stock.
-
Solubilization: If preparing a stock solution, dissolve the compound in a suitable solvent (e.g., ethanol, DMF) at the desired concentration.[8] For long-term storage of solutions, use airtight containers and store at -80°C.
-
Experimental Use: When using the compound, minimize the time it is kept at room temperature. Prepare experimental dilutions immediately before use.
Protocol 2: Detection of Acyl Migration by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel TLC plate.
-
Spotting: Spot a small amount of your this compound sample alongside a reference standard if available.
-
Elution: Develop the plate using a suitable solvent system (e.g., a mixture of hexane (B92381) and diethyl ether). The exact ratio may need to be optimized.
-
Visualization: After development, dry the plate and visualize the spots. This can be done by charring with a sulfuric acid solution or using a suitable stain.
-
Interpretation: The 1,3-isomer is generally less polar and will have a higher Rf value (travel further up the plate) than the 1,2-isomer. The presence of a second spot indicates that acyl migration has occurred.
Protocol 3: Sample Preparation for LC-MS/MS Analysis
This protocol is adapted from methods developed for lysophospholipids, which also undergo acyl migration.[2][6]
-
Extraction Solvent Preparation: Prepare acidic methanol by adjusting the pH to 4.0 with formic acid.
-
Extraction: Homogenize your biological sample in the acidic methanol.
-
Incubation: Perform the entire extraction process at 4°C to minimize acyl migration.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 20,000 x g) for 10 minutes at 4°C.
-
Analysis: Collect the supernatant and subject it to LC-MS/MS analysis. These conditions have been shown to prevent further acyl migration for at least a week.[2][6]
Visualizations
Caption: Acyl migration from the sn-2 to the sn-3 position.
Caption: Recommended workflow for handling and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl migration in 1,2-dipalmitoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. librarysearch.rgu.ac.uk [librarysearch.rgu.ac.uk]
- 7. Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Chromatographic Separation of Triacylglycerol Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the chromatographic separation of triacylglycerol (TAG) isomers. It is intended for researchers, scientists, and drug development professionals to help resolve common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of TAG isomers.
Issue 1: Poor Resolution or Co-elution of TAG Isomers
Question: Why am I observing poor resolution or complete co-elution of my triacylglycerol isomers?
Answer:
Poor resolution is a common challenge in separating structurally similar TAG isomers, especially regioisomers (e.g., 1,2-dipalmitoyl-3-oleoyl-glycerol, PPO vs. 1,3-dipalmitoyl-2-oleoyl-glycerol, POP) which can have identical equivalent carbon numbers (ECN), making them difficult to separate using conventional reversed-phase HPLC.[1] Several factors can contribute to this issue:
-
Inappropriate Stationary Phase: The choice of the HPLC column is critical for resolving TAG isomers.[2] Standard C18 columns may not provide sufficient selectivity.
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts the selectivity and resolution of the separation.[2]
-
Incorrect Column Temperature: Temperature plays a significant role in the efficiency of TAG separations. In reversed-phase HPLC, lower temperatures generally improve separation but can increase backpressure.[1][2]
Troubleshooting Steps:
-
Optimize the Stationary Phase:
-
C18 Columns: Octadecylsilane (ODS or C18) columns are widely used. For complex mixtures, connecting two or three C18 columns in series can enhance separation.[2] Polymeric ODS columns have also demonstrated the ability to distinguish between TAG positional isomers.[2][3]
-
Specialty Columns: For isomers differing in the position or geometry of double bonds, silver-ion HPLC (Ag-HPLC) is a powerful technique.[1][2] Chiral phase chromatography is the primary method for separating enantiomers.[2]
-
-
Adjust the Mobile Phase Composition:
-
Solvent Selection: Acetonitrile (B52724) is a common primary component of the mobile phase.[2][4] Modifiers such as acetone, isopropanol (B130326) (IPA), or methyl tert-butyl ether (MTBE) are added to improve solubility and optimize separation.[2][4] The choice and proportion of the modifier can significantly affect the separation of critical pairs.[2]
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, is an effective technique for analyzing complex TAG mixtures.[2]
-
-
Control the Column Temperature:
-
Temperature Optimization: The optimal temperature often needs to be determined empirically for each specific sample.[2] In non-aqueous reversed-phase (NARP) HPLC, lower temperatures (e.g., 10-20°C) can sometimes enhance separation.[1] Conversely, for Ag-HPLC with hexane-based mobile phases, increasing the temperature can increase retention times for unsaturated TAGs, potentially improving resolution.[1][5]
-
Issue 2: Poor Peak Shape (Broadening or Tailing)
Question: My chromatogram shows broad or tailing peaks for my TAG isomers. What could be the cause and how can I fix it?
Answer:
Poor peak shape can compromise resolution and quantification. The common causes include:
-
Sample Overload: Injecting too much sample can lead to peak broadening.
-
Inappropriate Injection Solvent: The solvent used to dissolve the sample can affect peak shape. Using a solvent stronger than the initial mobile phase can cause distorted peaks.
-
Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can lead to poor peak shapes.
Troubleshooting Steps:
-
Reduce Sample Concentration: Prepare a more dilute sample and inject a smaller volume.
-
Optimize Injection Solvent: Dissolve the sample in the initial mobile phase solvent whenever possible.[6] Avoid using non-polar solvents like hexane (B92381) in reversed-phase HPLC as it can cause peak broadening.[4]
-
Column Maintenance:
-
Flush the column: Use a strong solvent to wash the column and remove contaminants.
-
Replace the column: If flushing does not improve peak shape, the column may be degraded and require replacement.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary HPLC techniques for separating TAG regioisomers?
A1: The two main HPLC-based approaches for separating TAG regioisomers are:
-
Silver Ion HPLC (Ag+-HPLC): This is a powerful technique that separates TAG isomers based on the number, configuration (cis/trans), and position of double bonds in the fatty acid chains.[1][6] The separation relies on the formation of reversible complexes between the silver ions on the stationary phase and the π-electrons of the double bonds.[6]
-
Non-Aqueous Reversed-Phase (NARP) HPLC: This technique separates TAGs based on their partition between a non-polar stationary phase (like C18 or C30) and a polar mobile phase.[1] While standard NARP-HPLC can struggle with regioisomers, optimization of columns (e.g., polymeric ODS), mobile phase composition, and temperature can achieve separation.[1]
Q2: Which detector is most suitable for analyzing TAG isomers?
A2: Since triglycerides lack strong UV chromophores, conventional UV detectors are often inadequate.[1] The most effective detectors are:
-
Mass Spectrometry (MS): Detectors like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode are highly effective.[1][6] MS detection not only quantifies the isomers but also allows for their identification based on fragmentation patterns.[6]
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector suitable for non-volatile analytes like TAGs, making it a good alternative to MS.[6]
Q3: Can Supercritical Fluid Chromatography (SFC) be used for TAG isomer separation?
A3: Yes, Supercritical Fluid Chromatography (SFC) is an effective technique for separating TAG isomers, including both positional isomers and enantiomers.[7][8] SFC offers advantages such as high separation efficiency and reduced analysis time.[7][9] It often utilizes a chiral stationary phase for the separation of enantiomers.[9][10]
Q4: What is the Equivalent Carbon Number (ECN) and how does it relate to TAG separation in NARP-HPLC?
A4: The Equivalent Carbon Number (ECN) is a value used to predict the elution order of TAGs in NARP-HPLC. It is calculated based on the total number of carbon atoms in the fatty acid chains and the number of double bonds. A common formula is ECN = CN - 2xDB, where CN is the total number of carbon atoms and DB is the total number of double bonds.[6][11] TAGs with a higher ECN are generally retained more strongly on the column.[11]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for TAG Isomer Separation
| Feature | Non-Aqueous Reversed-Phase (NARP) HPLC | Silver-Ion HPLC (Ag+-HPLC) | Chiral HPLC | Supercritical Fluid Chromatography (SFC) |
| Separation Principle | Partitioning based on polarity/ECN[1] | π-complex formation with double bonds[1] | Enantioselective interactions | Polarity and chirality-based interactions |
| Primary Application | General TAG profiling by ECN[1] | Separation based on unsaturation (number, position, geometry of double bonds)[1] | Separation of enantiomers[2] | Separation of regioisomers and enantiomers[7][9] |
| Typical Stationary Phase | C18, C30[1] | Silver ions bonded to silica[1] | Chiral selectors (e.g., polysaccharide derivatives)[12] | Chiral or achiral stationary phases[9] |
| Common Mobile Phase | Acetonitrile/Isopropanol, Acetonitrile/Acetone[1] | Hexane/Acetonitrile, Dichloromethane-based solvents[1][13] | Acetonitrile, Hexane/Isopropanol[12] | Supercritical CO2 with modifiers (e.g., methanol)[9] |
| Key Advantage | Good for general TAG profiling | Excellent selectivity for isomers based on unsaturation[1] | Direct separation of enantiomers | High efficiency and speed[7] |
| Key Disadvantage | Poor selectivity for regioisomers without extensive method development[1] | Can have issues with reproducibility[14] | Requires specific chiral columns | Requires specialized instrumentation |
Experimental Protocols
Protocol 1: General Method for NARP-HPLC Separation of TAG Regioisomers
-
Sample Preparation:
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a column thermostat and a suitable detector (MS or ELSD).[6]
-
Column: A polymeric ODS column (e.g., Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm).[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an organic modifier like 2-propanol. The exact ratio (e.g., 70:30 v/v) may require optimization.[15]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Maintain a constant, optimized temperature, for instance, 18°C.[6]
-
Injection Volume: 5-20 µL.[6]
-
Detection: Use an MS detector with ESI or APCI in positive ion mode, or an ELSD.[6]
-
Protocol 2: General Method for Silver-Ion HPLC Separation of TAG Isomers
-
Sample Preparation:
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a column oven and a suitable detector (ELSD or MS).[6]
-
Column: A commercially available silver-ion column (e.g., ChromSpher 5 Lipids).[1]
-
Mobile Phase: A gradient of a polar modifier (e.g., acetonitrile) in a non-polar solvent (e.g., hexane).[1]
-
Flow Rate: Typically 1.0 - 2.0 mL/min.
-
Column Temperature: Maintain a stable and optimized temperature. Note that temperature effects can be complex in Ag-HPLC.[1][5]
-
Detection: ELSD or MS.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. holcapek.upce.cz [holcapek.upce.cz]
- 14. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]
- 15. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Nuances of Lipid Signaling: A Comparative Guide to Diacylglycerol Analogs and Their Triacylglycerol Counterpart
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between lipid second messengers is paramount for designing effective experiments and pioneering novel therapeutics. This guide provides a comprehensive comparison of the widely used diacylglycerol (DAG) analogs, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) and 1,2-dioctanoyl-sn-glycerol (B43705) (DOG), and clarifies their roles in contrast to the triacylglycerol (TAG), 1,2-dioleoyl-3-arachidonoyl-rac-glycerol.
Initially, it is crucial to address a common point of confusion: while structurally related, diacylglycerols and triacylglycerols play fundamentally different roles in cellular biology. Diacylglycerols are key signaling molecules, acting as second messengers to activate a variety of intracellular targets, most notably Protein Kinase C (PKC). In contrast, triacylglycerols, such as this compound, are primarily energy storage molecules and do not typically function as direct signaling entities.[1][2]
Distinguishing Diacylglycerols: OAG vs. DOG
1-oleoyl-2-acetyl-sn-glycerol (OAG) and 1,2-dioctanoyl-sn-glycerol (DOG) are two of the most frequently utilized synthetic DAG analogs in research. Their utility stems from their ability to permeate cell membranes and mimic the action of endogenous DAG, thereby allowing for the controlled activation of DAG-mediated signaling pathways. However, their distinct chemical structures lead to differences in their biological activity, cellular uptake, and metabolism.
Comparative Analysis of OAG and DOG
| Feature | 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | 1,2-Dioctanoyl-sn-glycerol (DOG) | This compound |
| Lipid Class | Diacylglycerol (DAG) Analog | Diacylglycerol (DAG) Analog | Triacylglycerol (TAG) |
| Primary Cellular Role | Second Messenger, PKC Activator | Second Messenger, PKC Activator | Energy Storage |
| Structure | Contains one long unsaturated acyl chain (oleoyl), one short acetyl chain | Contains two medium-length saturated acyl chains (octanoyl) | Contains two long unsaturated oleoyl (B10858665) chains and one long polyunsaturated arachidonoyl chain |
| PKC Activation | Potent activator of conventional and novel PKC isoforms | Potent activator of conventional and novel PKC isoforms | Does not directly activate PKC |
| Cellular Effects | Induces a range of cellular responses including proliferation, differentiation, and apoptosis depending on the cell type and context. | Differentially affects cellular processes compared to OAG, including distinct effects on ion channels.[3] | Serves as a source of fatty acids for energy production or synthesis of other lipids. |
Signaling Pathways and Mechanisms of Action
The primary signaling pathway influenced by DAG and its analogs is the Protein Kinase C (PKC) pathway. Upon binding of an agonist to a G-protein coupled receptor or a receptor tyrosine kinase, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. DAG remains in the plasma membrane where it recruits and activates PKC isoforms.
Both OAG and DOG can activate conventional and novel PKC isoforms. However, studies have shown that they can have differential effects on other cellular targets, such as transient receptor potential (TRP) channels. For instance, in some systems, OAG has been shown to directly activate certain TRP channels, while DOG appears to have a more pronounced effect through PKC-mediated pathways.[3] This highlights the importance of selecting the appropriate DAG analog for specific experimental questions.
In stark contrast, this compound, as a TAG, does not directly participate in this signaling cascade. Its primary role is to be hydrolyzed by lipases to release fatty acids and glycerol, which can then be utilized for energy production through beta-oxidation or re-esterified to form other lipids.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol provides a general framework for assessing the ability of DAG analogs to activate PKC in a cell-free system.
Materials:
-
Purified recombinant PKC isoform of interest
-
PKC substrate peptide (e.g., a peptide with a PKC consensus phosphorylation site)
-
ATP, [γ-³²P]ATP
-
Lipid vesicles (e.g., phosphatidylserine)
-
DAG analog (OAG or DOG) dissolved in an appropriate solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)
-
Scintillation counter and vials
Procedure:
-
Prepare Lipid Vesicles: Prepare small unilamellar vesicles containing phosphatidylserine (B164497) and the desired concentration of the DAG analog (OAG or DOG) by sonication or extrusion.
-
Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, purified PKC enzyme, and the prepared lipid vesicles.
-
Initiate Reaction: Start the phosphorylation reaction by adding the PKC substrate peptide and ATP (spiked with [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., ice-cold ATP solution containing EDTA).
-
Quantification: Spot a portion of the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the PKC activity in the presence of different concentrations of OAG and DOG to determine their respective potencies (e.g., EC50 values).
Conclusion
The choice of lipid molecule for cellular studies is critical and must be based on a clear understanding of its biological function. While this compound is a vital component of cellular energy metabolism, it is not a direct signaling molecule in the same vein as diacylglycerols. For researchers investigating DAG-mediated signaling, both OAG and DOG serve as powerful tools. However, their differential effects on various cellular targets necessitate careful consideration of the specific research question to ensure the appropriate analog is employed. This guide provides a foundational understanding to aid in the selection and application of these important lipid molecules in advancing our knowledge of cellular signaling and drug discovery.
References
- 1. um.es [um.es]
- 2. Comparison of dietary triacylglycerol oil and diacylglycerol oil in protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Diacylglycerol Analogs OAG and DOG Differentially Affect Primary Events of Pheromone Transduction in the Hawkmoth Manduca sexta in a Zeitgebertime-Dependent Manner Apparently Targeting TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrum of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol
For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, understanding the mass spectral characteristics of complex lipids is paramount for accurate identification and quantification. This guide provides a detailed comparison of the mass spectrum of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol against other triacylglycerols (TAGs), supported by established fragmentation principles and a comprehensive experimental protocol.
Introduction to Triacylglycerol Mass Spectrometry
Mass spectrometry is a cornerstone technique for the structural elucidation and quantification of triacylglycerols. Due to their non-polar nature, TAGs are typically analyzed using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often in the presence of an adduct-forming cation like ammonium (B1175870) (NH₄⁺) or lithium (Li⁺). Tandem mass spectrometry (MS/MS or MS³) is then employed to induce fragmentation, providing valuable structural information about the constituent fatty acyl chains.[1]
The fragmentation of TAGs under collision-induced dissociation (CID) is characterized by the neutral loss of one or more fatty acyl chains from the glycerol (B35011) backbone. The resulting fragment ions are diagnostic for the identification of the fatty acids present in the TAG molecule.
Mass Spectrum of this compound
This compound is a triacylglycerol with a molecular formula of C₅₉H₁₀₂O₆ and a monoisotopic mass of approximately 906.77 g/mol .[2] It contains two oleic acid (18:1) moieties and one arachidonic acid (20:4) moiety.[2][3]
Predicted Mass Spectrum Data
The following table summarizes the predicted m/z values for the parent ion and major fragment ions of this compound when analyzed as an ammonium adduct ([M+NH₄]⁺). The neutral loss of the fatty acids (as carboxylic acids) from the ammoniated parent ion leads to the formation of diagnostic diacylglycerol-like fragment ions.
| Ion Species | Predicted m/z | Description |
| [M+NH₄]⁺ | 924.8 | Ammonium adduct of the intact molecule |
| [M+NH₄ - C₁₈H₃₄O₂]⁺ | 642.5 | Neutral loss of Oleic Acid (18:1) |
| [M+NH₄ - C₂₀H₃₂O₂]⁺ | 620.5 | Neutral loss of Arachidonic Acid (20:4) |
Comparison with Alternative Triacylglycerols
To illustrate the specificity of the mass spectrum, the table below compares the predicted fragmentation of this compound with two other common triacylglycerols.
| Triacylglycerol | Parent Ion [M+NH₄]⁺ (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| This compound | 924.8 | 642.5 (Loss of Oleic Acid), 620.5 (Loss of Arachidonic Acid) |
| 1,2-dioleoyl-3-linoleoyl-rac-glycerol (C₅₇H₁₀₂O₆) | 900.8 | 618.5 (Loss of Oleic Acid), 620.5 (Loss of Linoleic Acid) |
| 1,2-distearoyl-3-arachidoyl-rac-glycerol (C₅₉H₁₁₄O₆) | 936.9 | 652.6 (Loss of Stearic Acid), 624.6 (Loss of Arachidic Acid) |
This comparative data highlights how the unique combination of fatty acids in a TAG yields a distinct fragmentation pattern, enabling its identification.
Experimental Protocol for Triacylglycerol Profiling
The following is a representative protocol for the analysis of triacylglycerols using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Lipid Extraction: Extract total lipids from the sample matrix using a modified Folch or Bligh-Dyer method with a chloroform/methanol solvent system.
-
Internal Standard Spiking: Add a known amount of a non-endogenous triacylglycerol standard (e.g., triheptadecanoin) to the sample prior to extraction for quantification purposes.
-
Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis, such as isopropanol/acetonitrile/water (2:1:1, v/v/v).
2. Liquid Chromatography Separation:
-
Column: Use a reverse-phase C18 column suitable for lipid analysis.
-
Mobile Phase: Employ a gradient elution with a binary solvent system, for example:
-
Solvent A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Solvent B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
-
Gradient: A typical gradient would start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute the hydrophobic TAGs.
3. Mass Spectrometry Analysis:
-
Ionization: Utilize a heated electrospray ionization (HESI) source in positive ion mode.[1]
-
Mass Analyzer: A high-resolution mass spectrometer such as a Q-Trap or Q-TOF is recommended.[1][4]
-
MS Scan: Acquire full scan MS data to identify the [M+NH₄]⁺ precursor ions of the TAGs.
-
MS/MS Fragmentation: Perform data-dependent acquisition (DDA) or targeted analysis to fragment the selected precursor ions. Use collision-induced dissociation (CID) with an appropriate collision energy to generate characteristic fragment ions from the neutral loss of fatty acids.
4. Data Analysis:
-
Identify TAG species based on their precursor ion m/z and the specific neutral losses observed in the MS/MS spectra.
-
Quantify the identified TAGs by comparing their peak areas to that of the internal standard.
Visualization of Fragmentation Pathway
The following diagram, generated using the DOT language, illustrates the characteristic fragmentation of this compound in a tandem mass spectrometer.
Caption: Fragmentation of ammoniated this compound.
This guide provides a foundational understanding of the mass spectral behavior of this compound and its comparison with other TAGs. The detailed protocol and fragmentation diagram serve as practical resources for researchers in the field of lipid analysis.
References
- 1. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, the precise structural confirmation of complex lipids like 1,2-dioleoyl-3-arachidonoyl-rac-glycerol is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of such triacylglycerols (TAGs). This guide provides a comparative analysis of the expected NMR spectral data for this compound against the well-characterized triacylglycerol, 1,2,3-trioleoyl-rac-glycerol (triolein), supported by established experimental protocols.
The key to confirming the structure of this compound lies in identifying the specific fatty acid moieties and their precise positions on the glycerol (B35011) backbone. This involves a detailed analysis of both ¹H and ¹³C NMR spectra, focusing on the chemical shifts of the glycerol backbone protons and carbons, as well as the unique signals arising from the oleoyl (B10858665) and arachidonoyl chains.
Performance Comparison: ¹H vs. ¹³C NMR Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural analysis of triacylglycerols, each offering distinct advantages.
-
¹H NMR Spectroscopy: Offers high sensitivity and requires shorter acquisition times. The signals of the glycerol backbone protons are particularly informative for determining the substitution pattern. However, significant signal overlap, especially in the aliphatic region of the fatty acid chains, can complicate spectral interpretation.
-
¹³C NMR Spectroscopy: Provides a much wider range of chemical shifts, leading to better resolution of individual carbon signals. This is especially beneficial for distinguishing the carbonyl carbons and the olefinic carbons of the different fatty acid chains, which are sensitive to their position on the glycerol backbone. The main drawback is the lower natural abundance of the ¹³C isotope, which necessitates longer experiment times.
Predicted and Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, derived from the known spectral data of its constituent fatty acids (oleic and arachidonic acid) and glycerol. For comparative purposes, the experimental data for triolein (B1671897) is also provided.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)
| Functional Group | This compound (Predicted) | 1,2,3-trioleoyl-rac-glycerol (Triolein) (Experimental)[1][2] |
| Glycerol CH₂ (sn-1, 3) | ~4.1-4.3 | 4.14, 4.29[2] |
| Glycerol CH (sn-2) | ~5.25 | 5.28[1] |
| Olefinic CH=CH (Oleoyl) | ~5.34 | 5.34[1] |
| Olefinic CH=CH (Arachidonoyl) | ~5.35-5.45 | - |
| Bis-allylic CH₂ (Arachidonoyl) | ~2.80 | - |
| Allylic CH₂ | ~2.01 | 2.01[2] |
| α-CH₂ to C=O | ~2.31 | 2.32[2] |
| Aliphatic (CH₂)n | ~1.2-1.4 | 1.27[1] |
| Terminal CH₃ | ~0.88-0.90 | 0.89[2] |
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)
| Functional Group | This compound (Predicted) | 1,2,3-trioleoyl-rac-glycerol (Triolein) (Experimental)[3] |
| Carbonyl C=O (sn-1, 3) | ~173.2 | 173.07[3] |
| Carbonyl C=O (sn-2) | ~172.8 | 172.39[3] |
| Olefinic CH=CH (Oleoyl) | ~129.7-130.0 | ~129-130 |
| Olefinic CH=CH (Arachidonoyl) | ~127-131 | - |
| Glycerol CH₂ (sn-1, 3) | ~62.1 | ~62 |
| Glycerol CH (sn-2) | ~68.9 | ~69 |
| Bis-allylic CH₂ (Arachidonoyl) | ~25.6 | - |
| Allylic CH₂ | ~27.2 | ~27 |
| α-CH₂ to C=O | ~34.0-34.2 | ~34 |
| Aliphatic (CH₂)n | ~22-32 | ~22-32 |
| Terminal CH₃ | ~14.1 | ~14 |
Experimental Protocols
To obtain high-quality NMR spectra for the structural confirmation of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve 10-20 mg of the purified triacylglycerol in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment (zg30 or similar).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans for sufficient signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (≥100 MHz).
-
Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (zgpg30 or similar).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quantitative analysis of carbonyl carbons).
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.
-
Spectral Width: 0-200 ppm.
-
4. 2D NMR Spectroscopy (for unambiguous assignments):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly within the glycerol moiety and the fatty acid chains.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the fatty acids to specific positions on the glycerol backbone by correlating the glycerol protons with the carbonyl carbons of the fatty acids.
Visualization of the NMR Analysis Workflow
The logical workflow for the structural confirmation of this compound using NMR is depicted in the following diagram.
References
distinguishing TG(18:1/18:1/20:4) from its positional isomers
A Comparative Guide to Distinguishing TG(18:1/18:1/20:4) from its Positional Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of lipids is paramount. This guide provides an objective comparison of analytical techniques for distinguishing the triglyceride (TG) positional isomer TG(18:1/18:1/20:4) from its counterpart, TG(18:1/20:4/18:1). We will delve into the performance of various methods, supported by experimental data and detailed protocols.
The Challenge of Positional Isomerism
Triglyceride positional isomers, also known as regioisomers, possess the same fatty acid composition but differ in the position of these fatty acids on the glycerol (B35011) backbone.[1] This subtle structural difference can have significant implications for their biological activity and metabolic fate. The two isomers in focus are:
-
sn-TG(18:1/18:1/20:4): Two oleic acid (18:1) moieties and one arachidonic acid (20:4) moiety.
-
sn-TG(18:1/20:4/18:1): Oleic acid at the sn-1 and sn-3 positions, and arachidonic acid at the sn-2 position.
Distinguishing between these isomers requires sophisticated analytical approaches that can probe the specific arrangement of the fatty acyl chains.
Analytical Techniques for Isomer Differentiation
Several techniques can be employed to differentiate between TG positional isomers. The most effective approaches often involve a combination of high-resolution chromatography and mass spectrometry.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful tool for lipid analysis, offering high efficiency and shorter run times compared to traditional liquid chromatography.[2][3][4][5] It is particularly advantageous for the separation of glycerolipids, including triglyceride isomers.[3] SFC separates compounds based on their polarity, and the use of different stationary phases can enhance the resolution of closely related isomers.[2][3]
Key Advantages of SFC:
-
Speed: Significantly shorter analysis times compared to LC.[3]
-
Improved Separation: Can offer better or equal separation of certain lipid classes.[3]
-
Versatility: Compatible with various detectors, including mass spectrometers.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a well-established technique for triglyceride analysis.[6][7][8] Different HPLC modes can be utilized for isomer separation:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common method for TG analysis, separating molecules based on their equivalent carbon number (ECN), which is calculated as the total number of carbon atoms minus twice the number of double bonds.[9] While effective for separating TGs with different fatty acid compositions, it may have limitations in resolving positional isomers with the same ECN.
-
Silver Ion HPLC (Ag+-HPLC): This technique utilizes a stationary phase impregnated with silver ions, which interact with the double bonds of the fatty acyl chains.[1][10] This allows for the separation of TGs based on the number and geometry of their double bonds, which can aid in distinguishing isomers.[10]
-
Chiral Chromatography: When the fatty acids at the sn-1 and sn-3 positions are different, the sn-2 carbon of the glycerol backbone becomes a chiral center.[9][11] Chiral chromatography can be used to separate these enantiomers.[9]
Mass Spectrometry (MS)
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a cornerstone for the structural elucidation of lipids.[1] By analyzing the fragmentation patterns of ionized TGs, it is possible to determine the fatty acid composition and their positions on the glycerol backbone.
When analyzing TG(18:1/18:1/20:4) and its isomer, the key is to observe the neutral loss of the fatty acyl chains from the precursor ion. For instance, in the analysis of a lithiated TG adduct, the fragmentation will yield characteristic product ions. The relative intensities of these fragments can reveal the stoichiometry of the fatty acids.[1] For TG(18:1/18:1/20:4), one would expect a roughly 2:1 ratio of fragment ions corresponding to the loss of oleic acid (18:1) versus arachidonic acid (20:4).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about molecules in solution.[12][13] Both ¹H-NMR and ¹³C-NMR can be used to determine the acyl positional distribution in triglycerides.[12][14] However, NMR generally suffers from lower sensitivity compared to mass spectrometry and can be challenging for complex mixtures due to signal overlap.[13]
Comparison of Analytical Techniques
| Technique | Principle of Separation/Identification | Advantages | Disadvantages |
| SFC-MS | Polarity-based chromatographic separation coupled with mass-based detection and fragmentation analysis. | High speed, excellent separation for many lipid isomers, good compatibility with MS.[2][3][5] | Requires specialized instrumentation. |
| RP-HPLC-MS | Separation based on equivalent carbon number (ECN) and hydrophobicity, followed by MS analysis. | Widely available, robust, good for separating TGs with different compositions.[6][7] | May have limited resolution for positional isomers with the same ECN. |
| Ag+-HPLC-MS | Separation based on the number and position of double bonds, coupled with MS detection. | Excellent for separating isomers with different degrees of unsaturation.[1][10] | Can be less robust than RP-HPLC. |
| Tandem MS | Fragmentation of precursor ions to identify constituent fatty acids and their positions. | High specificity and sensitivity for structural elucidation.[1] | May not distinguish isomers without prior chromatographic separation. |
| NMR | Analysis of nuclear spin properties to determine molecular structure. | Provides detailed structural information without fragmentation.[12][13] | Lower sensitivity, can be complex for mixtures.[13] |
Experimental Protocols
SFC-MS/MS for TG Isomer Analysis
This protocol outlines a general procedure for the separation and identification of TG(18:1/18:1/20:4) and its positional isomer using SFC coupled with tandem mass spectrometry.
1. Sample Preparation:
-
Extract lipids from the sample using a modified Folch or Bligh-Dyer method.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the extract in an appropriate solvent for SFC injection (e.g., isopropanol/acetonitrile).
2. SFC Conditions:
-
Column: A column with a polar stationary phase (e.g., silica (B1680970) or cyano) is often suitable for isomer separation.[3]
-
Mobile Phase: Supercritical CO₂ as the main mobile phase with a modifier such as methanol (B129727) or acetonitrile (B52724) containing a small amount of an additive (e.g., ammonium (B1175870) acetate) to improve ionization.
-
Gradient: A gradient of the modifier is typically used to elute the TGs.
-
Flow Rate: 1-3 mL/min.
-
Back Pressure: 100-200 bar.
-
Column Temperature: 30-60 °C.
3. MS/MS Conditions:
-
Ionization Mode: Positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Formation of [M+NH₄]⁺ or [M+Na]⁺ adducts is common for TGs.
-
Precursor Ion Selection: Select the m/z corresponding to the [M+NH₄]⁺ or [M+Na]⁺ adduct of TG(56:6) (the sum of carbons and double bonds for 18:1/18:1/20:4).
-
Collision Energy: Optimize the collision energy to induce fragmentation and observe the neutral loss of the fatty acyl chains.
-
Data Acquisition: Acquire full scan MS and product ion scans (MS/MS) for the selected precursor ion.
Data Analysis and Interpretation
The key to distinguishing the isomers lies in the MS/MS fragmentation pattern. The relative abundance of the fragment ions corresponding to the loss of oleic acid (C18:1) and arachidonic acid (C20:4) will differ between the two isomers. For TG(18:1/20:4/18:1), the loss of the sn-2 fatty acid is typically less favored, leading to a different fragmentation pattern compared to TG(18:1/18:1/20:4).
Visualizations
References
- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. estudogeral.uc.pt [estudogeral.uc.pt]
A Tale of Two Lipids: Unraveling the Distinct Biological Roles of 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol and 2-Arachidonoylglycerol
A comprehensive comparison for researchers and drug development professionals.
In the intricate landscape of lipid signaling, two molecules, 1,2-dioleoyl-3-arachidonoyl-rac-glycerol and 2-arachidonoylglycerol (B1664049) (2-AG), stand out due to their structural similarities yet profoundly different biological functions. While 2-AG is a well-established endocannabinoid and a direct modulator of critical signaling pathways, this compound primarily serves as a stable storage depot for the vital polyunsaturated fatty acid, arachidonic acid. This guide provides an in-depth, objective comparison of their biological activities, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct roles in cellular physiology and pharmacology.
At a Glance: Key Differences
| Feature | This compound | 2-Arachidonoylglycerol (2-AG) |
| Molecular Class | Triacylglycerol (TAG) | Monoacylglycerol (MAG) |
| Primary Role | Energy storage; reservoir of arachidonic acid | Endocannabinoid signaling molecule |
| Direct Biological Activity | Biologically inert as a whole molecule | Potent agonist at cannabinoid receptors (CB1 and CB2)[1] |
| Metabolic Precursor | Can be a source of diacylglycerol and arachidonic acid | Synthesized from diacylglycerol (DAG) containing arachidonic acid[2][3] |
| Signaling Pathway Activation | Indirectly, through the release of its constituent fatty acids | Directly activates G-protein coupled cannabinoid receptors[1] |
Delving Deeper: Biological Activities and Mechanisms
2-Arachidonoylglycerol (2-AG): A Potent Endocannabinoid
2-AG is the most abundant endocannabinoid in the central nervous system and acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Its synthesis is a tightly regulated, on-demand process, primarily initiated by the hydrolysis of membrane phospholipids (B1166683) to form a diacylglycerol (DAG) containing arachidonic acid at the sn-2 position. This DAG is then hydrolyzed by diacylglycerol lipase (B570770) (DAGL) to yield 2-AG.[2][3][4]
Upon its release, 2-AG acts as a retrograde messenger, traveling from the postsynaptic to the presynaptic terminal to activate CB1 receptors. This activation leads to the inhibition of neurotransmitter release, thereby modulating synaptic plasticity. Beyond the nervous system, 2-AG is involved in a myriad of physiological processes, including inflammation, immune response, and pain perception, primarily through its interaction with CB2 receptors on immune cells.
The biological activity of 2-AG is terminated by its rapid hydrolysis by monoacylglycerol lipase (MAGL) into arachidonic acid and glycerol (B35011).[2] This rapid degradation ensures a tight temporal and spatial control of its signaling.
This compound: A Stable Reservoir
In stark contrast to the direct signaling role of 2-AG, this compound is a triacylglycerol (TAG), a class of lipids primarily known for energy storage. This specific TAG contains two oleic acid molecules and one arachidonic acid molecule esterified to a glycerol backbone. As a whole molecule, it is not known to possess direct signaling activity.
Its biological significance lies in its role as a storage form of arachidonic acid. Arachidonic acid is a crucial precursor for the synthesis of a wide range of bioactive lipid mediators, including prostaglandins, leukotrienes, and thromboxanes, which are collectively known as eicosanoids and play critical roles in inflammation and cellular signaling.
The release of arachidonic acid from this compound is mediated by the action of lipases. Adipose triglyceride lipase (ATGL), for instance, can hydrolyze TAGs, and some studies suggest it may preferentially cleave fatty acids from the sn-2 position.[5][6] This would yield a 1,3-dioleoyl-glycerol and free arachidonic acid. The diacylglycerol product could potentially enter metabolic pathways, but the direct, efficient conversion of this compound into the specific diacylglycerol precursor required for 2-AG synthesis is not a well-documented primary pathway.
Comparative Data
| Parameter | This compound | 2-Arachidonoylglycerol (2-AG) |
| Receptor Binding Affinity | No direct binding to cannabinoid receptors reported. | CB1 Receptor: Full agonist[1] CB2 Receptor: Primary endogenous ligand[1] |
| Key Metabolic Enzymes | Triacylglycerol lipases (e.g., ATGL)[5][7] | Diacylglycerol lipase (DAGL) for synthesis[2][3][8][9]; Monoacylglycerol lipase (MAGL) for degradation[2] |
| Primary Biological Function | Storage of oleic and arachidonic acids. | Neuromodulation, immune modulation, pain perception. |
| Tissue Distribution | Primarily in adipose tissue and as lipid droplets in various cells. | High levels in the central nervous system.[1] |
Experimental Protocols
Protocol 1: In Vitro Lipase Activity Assay
To investigate the potential of this compound to serve as a precursor for signaling molecules, an in vitro lipase activity assay can be performed.
-
Objective: To determine if a specific lipase can hydrolyze this compound and release arachidonic acid or a diacylglycerol precursor of 2-AG.
-
Materials:
-
Purified lipase (e.g., recombinant human ATGL or pancreatic lipase).
-
This compound substrate.
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors).
-
Detection system for fatty acids (e.g., a fluorescent probe or LC-MS).
-
Detection system for diacylglycerols (e.g., LC-MS).
-
-
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Prepare the reaction mixture containing the assay buffer and the substrate (emulsified with a detergent like Triton X-100).
-
Initiate the reaction by adding the purified lipase.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding a denaturing agent or by heat inactivation).
-
Extract the lipids from the reaction mixture.
-
Analyze the lipid extract using LC-MS to quantify the amounts of released arachidonic acid and the resulting diacylglycerol species.
-
Protocol 2: Cannabinoid Receptor Activation Assay
To confirm the direct signaling activity of 2-AG and the lack thereof for this compound, a receptor activation assay can be employed.
-
Objective: To measure the ability of each compound to activate CB1 or CB2 receptors.
-
Materials:
-
Cell line expressing CB1 or CB2 receptors (e.g., HEK293 cells).
-
2-Arachidonoylglycerol.
-
This compound.
-
A reporter system to measure receptor activation (e.g., a cAMP assay or a β-arrestin recruitment assay).
-
-
Methodology:
-
Culture the cells expressing the cannabinoid receptor of interest.
-
Treat the cells with varying concentrations of 2-AG or this compound.
-
Include a known agonist as a positive control and a vehicle as a negative control.
-
After an appropriate incubation period, measure the reporter signal according to the manufacturer's instructions for the chosen assay.
-
Generate dose-response curves to determine the potency and efficacy of each compound in activating the receptor.
-
Visualizing the Pathways
Caption: Contrasting roles in cellular signaling.
Caption: Workflow for comparative biological analysis.
Conclusion
The comparison between this compound and 2-arachidonoylglycerol highlights the remarkable functional diversity of lipid molecules. While both contain the vital arachidonic acid moiety, their distinct structures dictate their disparate biological roles. 2-AG is a potent, direct-acting signaling molecule at the forefront of endocannabinoid research, with clear therapeutic potential through the modulation of cannabinoid receptors. In contrast, this compound serves a more foundational, yet equally important, role as a stable storage form of fatty acids, ensuring the availability of precursors for a wide array of signaling pathways. For researchers in drug development, understanding these fundamental differences is crucial for identifying appropriate targets and designing effective therapeutic strategies that either directly engage signaling pathways or modulate the metabolic fluxes that govern the availability of bioactive lipid mediators.
References
- 1. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipolysis meets inflammation: arachidonic acid mobilization from fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a triacylglycerol lipase that liberates arachidonic acid from bovine chromaffin cells during secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol against other common analytical techniques. Supporting experimental data and detailed protocols are provided to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs.
Introduction
This compound is a specific triacylglycerol (TAG) containing two oleic acid chains and one arachidonic acid chain attached to a glycerol (B35011) backbone. As a critical component in various biological and pharmaceutical research areas, ensuring its purity is paramount for the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of complex lipid mixtures, offering high resolution and sensitivity.[1][2] This guide details a robust HPLC method for the purity validation of this compound and compares its performance with alternative methods such as Gas Chromatography with Flame Ionization Detection (GC-FID), Thin-Layer Chromatography (TLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC) Method
Reversed-Phase HPLC (RP-HPLC) is the preferred method for the separation of TAGs, as it effectively resolves molecules based on their hydrophobicity, which is influenced by both the chain length and the degree of unsaturation of the fatty acid constituents.[2][3]
Experimental Protocol: RP-HPLC with Evaporative Light Scattering Detection (ELSD)
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample into a 10 mL volumetric flask.
-
Dissolve the sample in 5 mL of hexane (B92381) and bring to volume with the initial mobile phase composition (Acetonitrile:Isopropanol, 70:30 v/v).
-
Vortex the solution until fully dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC System and Conditions:
-
HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, and column oven.
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol
-
Gradient Elution:
Time (min) %A %B 0 70 30 25 40 60 30 40 60 35 70 30 | 40 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 40°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative Analytical Methods
While HPLC is a robust technique, other methods can also be employed for the purity assessment of this compound, each with its own advantages and limitations.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a highly sensitive method for fatty acid analysis. For TAGs, a derivatization step to convert them into fatty acid methyl esters (FAMEs) is typically required. The purity is then inferred from the fatty acid profile.
Experimental Protocol: GC-FID of FAMEs
1. Derivatization (Transesterification):
-
To approximately 10 mg of the TAG sample, add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Heat the mixture at 50°C for 10 minutes.
-
After cooling, add 2 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC analysis.
2. GC-FID System and Conditions:
-
GC System: Gas chromatograph with a flame ionization detector.
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-FATWAX UI).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 100°C, ramp to 240°C at 4°C/min, and hold for 10 minutes.
-
Injector and Detector Temperature: 250°C.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective qualitative or semi-quantitative method for lipid analysis. High-Performance TLC (HPTLC) offers improved resolution and quantification capabilities.
Experimental Protocol: HPTLC
1. Sample Application:
-
Spot the dissolved sample (in hexane) onto an HPTLC silica (B1680970) gel plate.
2. Development:
-
Develop the plate in a chamber with a mobile phase such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
3. Visualization and Quantification:
-
After development, the plate is dried, and the spots are visualized by spraying with a reagent like primuline (B81338) and viewing under UV light, or by charring with sulfuric acid.
-
Densitometry can be used for quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful, non-destructive technique that allows for the direct quantification of molecules in a sample without the need for extensive separation.
Experimental Protocol: ¹H-qNMR
1. Sample Preparation:
-
Accurately weigh the TAG sample and a certified internal standard into an NMR tube.
-
Dissolve in a deuterated solvent (e.g., CDCl₃).
2. NMR Analysis:
-
Acquire the ¹H-NMR spectrum on a high-resolution NMR spectrometer.
3. Data Analysis:
-
Purity is calculated by comparing the integral of a characteristic proton signal of the TAG with the integral of a known signal from the internal standard.
Head-to-Head Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative accuracy, speed, cost, and the available instrumentation.
| Parameter | RP-HPLC-ELSD | GC-FID (as FAMEs) | HPTLC-Densitometry | qNMR |
| Principle | Separation based on hydrophobicity of intact TAGs. | Separation of volatile FAMEs. | Separation based on polarity on a stationary phase. | Quantification based on nuclear spin properties. |
| Sample Preparation | Simple dissolution and filtration. | Derivatization (transesterification) required. | Simple spotting. | Dissolution with an internal standard. |
| Analysis Time | 30-60 minutes per sample. | 30-60 minutes per sample (excluding derivatization). | 20-40 minutes for multiple samples. | 5-15 minutes per sample. |
| Linearity (R²) | ≥ 0.99[4] | ≥ 0.99 | 0.98 - 0.99 | ≥ 0.999[5] |
| LOD | ~0.1 µg on column[4] | ~1 ng on column[6] | ~50 ng/spot | ~0.1 mg/mL |
| LOQ | ~0.5 µg on column[4] | ~5 ng on column[6] | ~100 ng/spot | ~0.3 mg/mL |
| Precision (%RSD) | < 2% | < 5%[7] | 2-5% | < 1% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 90-110%[8] | 98-102% |
| Advantages | High resolution of intact TAGs, good for complex mixtures. | High sensitivity, excellent for fatty acid profiling. | High throughput, low cost, simple. | Non-destructive, rapid, highly accurate and precise, minimal sample prep. |
| Disadvantages | Moderate sensitivity, requires specialized detector (ELSD). | Destructive, indirect analysis of TAGs, potential for side reactions during derivatization. | Lower resolution and precision compared to HPLC and GC, semi-quantitative. | Lower sensitivity than chromatographic methods, higher initial instrument cost. |
Conclusion
For the definitive purity validation of this compound, RP-HPLC with ELSD stands out as a highly suitable method, offering excellent resolution of the intact triglyceride from potential impurities. It provides a reliable and accurate quantitative assessment.
GC-FID is a powerful alternative, especially if the fatty acid composition is of primary interest, though it requires a derivatization step. HPTLC serves as a rapid, cost-effective screening tool, but lacks the quantitative precision of HPLC and GC. qNMR is an excellent choice for rapid and highly accurate purity determination without sample destruction, provided the necessary instrumentation is available.
The selection of the optimal method will ultimately be guided by the specific analytical goals, available resources, and the required level of data quality.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Cellular Triacylglycerol Uptake: Unveiling the Impact of Fatty Acid Composition
For researchers, scientists, and professionals in drug development, understanding the nuances of cellular lipid uptake is paramount for advancing therapeutic strategies, particularly in metabolic diseases. This guide provides a quantitative comparison of the cellular uptake of different triacylglycerols (TAGs), supported by experimental data and detailed methodologies.
The cellular assimilation of triacylglycerols, the primary form of dietary fats and stored energy, is a complex process heavily influenced by the molecular structure of the TAGs themselves, specifically their fatty acid composition. The saturation and chain length of the constituent fatty acids play a pivotal role in the efficiency of their enzymatic hydrolysis and subsequent absorption by cells.
Quantitative Comparison of Triacylglycerol Uptake
The cellular uptake of intact triacylglycerols is preceded by their hydrolysis into fatty acids and monoacylglycerols by lipases, such as lipoprotein lipase (B570770) (LPL) at the cell surface.[1] Consequently, the efficiency of this enzymatic breakdown is a critical determinant of the rate of fatty acid delivery to the cell.
A study comparing the intestinal absorption of glycerol (B35011) tristearate (containing the saturated fatty acid, stearic acid) and glycerol trioleate (containing the monounsaturated fatty acid, oleic acid) in rats revealed significant differences in their assimilation. The results demonstrated a markedly lower absorption of the saturated triacylglycerol, glycerol tristearate, compared to its monounsaturated counterpart.[2] This difference is attributed in part to less efficient lipolysis of the saturated fat.[2]
While this study was conducted in vivo, the fundamental principle of differential lipase activity based on fatty acid saturation is a key factor in the cellular uptake of fatty acids derived from various triacylglycerols in vitro.
| Triacylglycerol | Constituent Fatty Acid | Saturation | Key Quantitative Finding | Reference |
| Glycerol Trioleate | Oleic Acid (18:1) | Monounsaturated | Significantly higher lymphatic transport and absorption compared to Glycerol Tristearate. | [2] |
| Glycerol Tristearate | Stearic Acid (18:0) | Saturated | Significantly lower lipid transport into lymph and reduced overall absorption, partly due to poorer lipolysis. | [2] |
Signaling and Uptake Pathways
The uptake of fatty acids from triacylglycerols is a multi-step process. Extracellular triacylglycerol-rich lipoproteins are first acted upon by lipoprotein lipase, which hydrolyzes the triacylglycerols. The resulting free fatty acids and monoacylglycerols are then transported into the cell.
Experimental Protocols
Measurement of Triacylglycerol Absorption (In Vivo Model)
This protocol is adapted from a study comparing the absorption of glycerol tristearate and glycerol trioleate in rats.[2]
-
Animal Model: Male Sprague-Dawley rats with intestinal lymph fistulas are used.
-
Lipid Emulsion Preparation:
-
Prepare a lipid emulsion containing the triacylglycerol to be tested (e.g., glycerol trioleate or glycerol tristearate).
-
Label the triacylglycerol with a radioactive isotope (e.g., glycerol tri[9,10 (n)-3H]oleate for triolein (B1671897) or glyceryl [1,3-14C]tristearate for tristearin).
-
The emulsion should also contain phosphatidylcholine and sodium taurocholate in a phosphate-buffered saline solution.
-
-
Infusion: Infuse the lipid emulsion intraduodenally at a constant rate for a defined period (e.g., 8 hours).
-
Lymph Collection: Collect lymph continuously throughout the infusion period.
-
Quantification:
-
Measure the total lipid content in the collected lymph.
-
Determine the amount of radioactivity in the lymph using scintillation counting to quantify the transport of the labeled triacylglycerol.
-
-
Analysis: Compare the amount of radioactivity and total lipid transported in the lymph between the groups receiving different triacylglycerols to determine the relative absorption efficiency.
General Workflow for In Vitro Cellular Fatty Acid Uptake Assay
This workflow outlines a general method for quantifying the uptake of fatty acids, which are the products of triacylglycerol hydrolysis, into cultured cells. This can be adapted to compare the uptake of different fatty acids.
Detailed Protocol for In Vitro Cellular Uptake of Radiolabeled Fatty Acids
This method is designed to quantitatively measure the uptake of specific fatty acids by cultured cells.
-
Cell Culture: Plate cells (e.g., adipocytes, hepatocytes, or other relevant cell lines) in multi-well plates and grow to confluence.
-
Preparation of Fatty Acid Solution:
-
Prepare a stock solution of the desired radiolabeled fatty acid (e.g., [¹⁴C]palmitate or [³H]oleate) complexed to fatty acid-free bovine serum albumin (BSA) in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
The final concentration of the fatty acid and BSA should be optimized for the specific cell type and experimental question.
-
-
Uptake Assay:
-
Wash the cell monolayers with warm buffer.
-
Add the pre-warmed fatty acid-BSA solution to the cells and incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the kinetics of uptake.
-
To stop the uptake, aspirate the fatty acid solution and immediately wash the cells multiple times with ice-cold buffer containing a high concentration of BSA to remove unbound fatty acids.
-
-
Cell Lysis and Quantification:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).
-
Use an aliquot of the cell lysate to determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Add another aliquot of the lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of fatty acid taken up by the cells at each time point, normalized to the total protein content.
-
The uptake rate can be expressed as nmol of fatty acid per mg of cell protein per minute.
-
Compare the uptake rates of different fatty acids to determine their relative cellular uptake.
-
Conclusion
The cellular uptake of triacylglycerols is intricately linked to their fatty acid composition. Evidence suggests that triacylglycerols containing unsaturated fatty acids, such as triolein, are more readily hydrolyzed and absorbed compared to their saturated counterparts like tristearin. This has significant implications for understanding the metabolic fate of different dietary fats and for the development of lipid-based drug delivery systems. The provided experimental protocols offer a framework for researchers to quantitatively assess the cellular uptake of various triacylglycerols and their constituent fatty acids, thereby facilitating further investigation into the complex mechanisms of lipid metabolism.
References
A Comparative Guide to the Authentication of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate authentication of lipid standards is paramount for reproducible and reliable scientific outcomes. This guide provides a comparative overview of analytical techniques for the characterization and purity assessment of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol, a significant triacylglycerol in biological research. This document outlines the performance of common analytical methods, details experimental protocols, and presents a logical workflow for the comprehensive authentication of this standard.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for the authentication of this compound depends on the specific requirements of the analysis, such as the need for quantitative purity assessment, structural confirmation, or high-throughput screening. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) are powerful methods for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation.
| Parameter | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Purity assessment, quantification, and identification of intact triacylglycerols. | Purity assessment and quantification of fatty acid composition after transesterification. | Unambiguous structural elucidation and confirmation of fatty acid positional distribution. |
| Sample Preparation | Simple dissolution in an appropriate organic solvent. | Derivatization (transesterification) to fatty acid methyl esters (FAMEs) is required. | Dissolution in a deuterated solvent. |
| Precision (RSD%) | Typically ≤ 5% | Typically ≤ 5% | Generally lower precision for quantification compared to chromatographic methods. |
| Linearity (r²) | > 0.99 | > 0.99 | Good linearity over a specific concentration range. |
| Sensitivity (LOD/LOQ) | High sensitivity, capable of detecting low-level impurities. LOD: ~0.03-0.05 ng injected.[1] | Very high sensitivity for FAMEs. LOD: ~0.001-0.330 µg/mL.[2][3] | Lower sensitivity compared to MS and FID, requiring higher sample concentrations. |
| Key Advantages | Analysis of the intact molecule, providing information on the complete structure. High specificity and sensitivity. | Robust, reliable, and provides accurate quantification of fatty acid composition. | Provides detailed structural information, including the position of fatty acids on the glycerol (B35011) backbone, without the need for reference standards for structural confirmation. |
| Limitations | Higher instrumentation cost. Potential for differential ionization efficiencies between lipid species. | Indirect analysis of the triacylglycerol through its constituent fatty acids. High temperatures can degrade polyunsaturated fatty acids. | Lower throughput and sensitivity. Complex spectra can be challenging to interpret for mixtures. |
Experimental Protocols
Detailed methodologies are crucial for the successful authentication of lipid standards. Below are representative protocols for HPLC-MS and GC-FID analysis.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol for Intact Triacylglycerol Analysis
This method is adapted from established protocols for the analysis of triacylglycerols in complex samples and is suitable for the purity assessment of this compound.[1][4][5]
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard.
-
Dissolve the standard in 1 mL of a suitable solvent mixture, such as isopropanol/acetonitrile (1:1, v/v), to create a 1 mg/mL stock solution.
-
Prepare a series of dilutions from the stock solution for calibration purposes.
-
Filter the final solutions through a 0.2 µm PTFE syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 300-1200.
-
Fragmentation: For structural confirmation, tandem MS (MS/MS) can be performed to identify the characteristic loss of the fatty acid chains.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol for Fatty Acid Composition Analysis
This protocol involves the transesterification of the triacylglycerol to fatty acid methyl esters (FAMEs) for analysis.[2][3][6]
1. Sample Preparation (Transesterification):
-
To approximately 10 mg of the this compound standard in a glass tube, add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Heat the mixture at 50°C for 15 minutes.
-
After cooling, add 2 mL of a saturated sodium chloride solution and 2 mL of hexane (B92381).
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
2. GC-FID Conditions:
-
Column: A polar capillary column suitable for FAMEs analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 230°C at 4°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
Visualizing the Authentication Workflow
A systematic workflow is essential for the comprehensive authentication of a chemical standard. The following diagram illustrates the logical steps from receiving the standard to its final certification.
Caption: A generalized workflow for the authentication of a lipid standard.
This guide provides a framework for the robust authentication of this compound standards. By employing a combination of these analytical techniques and following standardized protocols, researchers can ensure the quality and reliability of their scientific investigations.
References
Navigating the Nuances of Lipid-Protein Interactions: A Comparative Guide to the Cross-Reactivity of Lipid-Binding Proteins with Diacylglycerol Isomers
For researchers, scientists, and drug development professionals, understanding the specificity of lipid-binding proteins is paramount for deciphering cellular signaling and developing targeted therapeutics. This guide provides a comparative analysis of the cross-reactivity of key lipid-binding protein families with diacylglycerol (DAG), a critical second messenger. While the specified lipid, 1,2-dioleoyl-3-arachidonoyl-rac-glycerol, is a triacylglycerol (TAG) and typically functions in energy storage, its metabolic products, particularly diacylglycerols, are potent signaling molecules. This guide will focus on the interactions of these signaling DAGs with prominent protein families.
Triacylglycerols can be hydrolyzed by triacylglycerol lipases to generate diacylglycerols.[1] The resulting DAGs can then enter signaling pathways. The specificity of these lipases determines which DAG species are produced. For instance, monoacylglycerol lipase (B570770) is known to be involved in the degradation of 2-arachidonoylglycerol, highlighting that enzymes can exhibit specificity for arachidonoyl-containing lipids.[2][3] This suggests a potential, albeit indirect, pathway for the involvement of lipids like this compound in cell signaling following its metabolic conversion.
Comparative Analysis of Protein-Diacylglycerol Interactions
The binding affinity and specificity of proteins to diacylglycerol are crucial for the precise regulation of downstream signaling events. Here, we compare three major families of DAG-binding proteins: Protein Kinase C (PKC), Ras Guanine Nucleotide Releasing Proteins (RasGRP), and Diacylglycerol Kinases (DGK).
| Protein Family | Key DAG-Binding Isoforms | Known Ligand Specificity | Quantitative Binding Data (Apparent Affinity) |
| Protein Kinase C (PKC) | Conventional (α, β, γ) & Novel (δ, ε, η, θ) | Generally bind sn-1,2-diacylglycerols. Some isoforms show preference for unsaturated acyl chains. PKCα has been shown to have a reduced affinity for 1,2-dioctanoyl-sn-glycerol.[4] Arachidonic acid can synergistically activate PKC in the presence of DAG. | Novel PKC isoforms can bind to DAG-containing membranes with an affinity that is two orders of magnitude higher than conventional isoforms.[5] |
| Ras Guanine Nucleotide Releasing Proteins (RasGRP) | RasGRP1, RasGRP3, RasGRP4α | C1 domains of RasGRP1 and RasGRP3 bind to DAG. The RasGRP1 C1 domain's binding to vesicles with 2 mol% DAG is enhanced by the presence of anionic phospholipids (B1166683) like phosphatidylserine.[6] | The apparent affinity of the RasGRP1 C1 domain for membranes with 10 mol% PS and 0.2 mol% DAG is 21,000 M⁻¹. For the RasGRP4α C1 domain, this value is 3,800 M⁻¹.[6] |
| Diacylglycerol Kinases (DGK) | DGKε | Exhibits high specificity for DAG species containing an arachidonoyl group at the sn-2 position.[7][8][9] It shows less preference for the acyl chain at the sn-1 position.[7] | DGKε has a significantly higher activity with 1-stearoyl-2-arachidonoyl-DAG compared to DAGs with other polyunsaturated fatty acids at the sn-2 position.[9] |
Signaling Pathways and Experimental Workflows
The interaction of DAG with these proteins triggers distinct signaling cascades. Below are graphical representations of these pathways and a typical experimental workflow to study these interactions.
Figure 1: Simplified signaling pathways of PKC and RasGRP activation by diacylglycerol.
Figure 2: General workflow for a liposome binding assay to assess protein-lipid interactions.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of protein-lipid interactions. Below are outlines for key experimental techniques.
Liposome Co-sedimentation Assay
This assay is widely used to study the affinity and specificity of protein binding to lipid membranes.
a. Liposome Preparation:
-
Prepare a lipid mixture in a glass tube by combining phospholipids (e.g., POPC, POPS) and the diacylglycerol of interest (e.g., 1,2-dioleoyl-sn-glycerol) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film. Further dry under vacuum for at least 1 hour to remove residual solvent.
-
Rehydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline) by vortexing.
-
To create unilamellar vesicles, subject the lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[10]
b. Binding Assay:
-
Incubate the purified protein of interest with the prepared liposomes at room temperature for a defined period (e.g., 30 minutes).[11]
-
Separate the liposomes and any bound protein from the unbound protein by ultracentrifugation.
-
Carefully collect the supernatant (containing unbound protein) and resuspend the pellet (containing liposomes and bound protein) in the buffer.
-
Analyze both fractions by SDS-PAGE and visualize by Coomassie staining or Western blotting to determine the percentage of bound protein.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free quantification of binding kinetics and affinity.[12][13][14]
a. Chip Preparation:
-
A sensor chip (e.g., L1 chip) is used to capture liposomes.
-
Inject the prepared liposomes over the sensor surface until a stable baseline is achieved, indicating the formation of a lipid bilayer.
b. Binding Measurement:
-
Inject a series of concentrations of the purified lipid-binding protein over the chip surface.
-
Monitor the change in the SPR signal (response units) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between protein injections using a suitable regeneration solution (e.g., NaOH or a high salt buffer).[15]
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.[16][17][18]
a. Sample Preparation:
-
Prepare the purified protein in a dialysis buffer.
-
Prepare the lipid vesicles (liposomes) in the same final dialysis buffer to minimize heat of dilution effects. The lipid headgroups can also be used in some cases if they are soluble.
b. Titration:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the liposome suspension into the injection syringe.
-
Perform a series of injections of the liposomes into the protein solution while monitoring the heat released or absorbed.
-
Integrate the heat-change peaks and plot them against the molar ratio of lipid to protein.
c. Data Analysis:
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spatiotemporal dynamics of lipid signaling: protein kinase C as a paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential membrane binding and diacylglycerol recognition by C1 domains of RasGRPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate Specificity of Diacylglycerol kinase-epsilon and the Phosphatidylinositol Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Frontiers | Diacylglycerol Kinase-ε: Properties and Biological Roles [frontiersin.org]
- 10. A novel flow cytometric assay to quantify interactions between proteins and membrane lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome binding assay [protocols.io]
- 12. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 15. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 16. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 17. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 18. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol, a triacylglycerol used in research.
Safety and Hazard Information
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] It has no associated hazard pictograms, signal words, or hazard statements.[1] The NFPA ratings for health, fire, and reactivity are all 0, indicating minimal hazard.[1]
Key Safety Data:
| Hazard Category | Rating/Information | Notes |
| GHS Classification | Not classified | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS-ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| First Aid | No special measures required. In case of contact, rinse eyes with water, and for inhalation, supply fresh air. Consult a doctor if symptoms persist.[1] | |
| Personal Protection | No special measures required for handling.[1] | Standard laboratory practices such as wearing gloves and safety glasses are always recommended. |
Disposal Procedures
The disposal method for this compound depends on the quantity and local regulations.
For Small Quantities: Smaller amounts of this substance can be disposed of with household waste.[1]
For Larger Quantities and Uncleaned Packaging: Disposal must be conducted in accordance with official regulations.[1] It is recommended to contact a licensed professional waste disposal service to ensure compliance.
Spill Management
In the event of a spill, the following steps should be taken:
-
Containment: Absorb the spill with an inert, liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust.
-
Collection: Once absorbed, collect the material into a suitable, labeled container for disposal.
-
Cleaning: Clean the affected area to remove any residue.
A visual representation of the spill cleanup workflow is provided below.
Figure 1. Spill Cleanup Workflow
Disposal Decision Pathway
The appropriate disposal route is determined by the quantity of the waste material. The following diagram illustrates the decision-making process for proper disposal.
Figure 2. Disposal Decision Pathway
References
Personal protective equipment for handling 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol
This guide provides essential safety and logistical information for the proper handling and disposal of 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol in a laboratory setting. Following these procedures is crucial for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), it is imperative to adhere to standard laboratory safety practices. The following table summarizes the recommended personal protective equipment.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields | Protects against splashes and aerosols. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents direct skin contact. |
| Laboratory coat | Protects clothing and skin from contamination. | |
| Respiratory Protection | Not required under normal handling conditions | Use a NIOSH-approved respirator if aerosolization is likely. |
Safe Handling and Storage Protocol
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound at -20°C as recommended.
-
Keep the container tightly closed in a dry and well-ventilated place.
Handling Procedure:
-
Allow the container to warm to room temperature before opening to prevent condensation.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of any vapors or mists.
-
Prevent contact with skin and eyes by wearing the appropriate PPE.
-
After handling, wash hands thoroughly with soap and water.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Type | First-Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist. |
| In Case of Skin Contact | Wash off with soap and plenty of water. |
| In Case of Eye Contact | Flush eyes with water as a precaution. |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Spill Response:
-
Wear appropriate PPE, including gloves, lab coat, and eye protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a suitable, closed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area and wash hands thoroughly after cleanup.
Disposal Plan
Dispose of this compound and its contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Waste Disposal Steps:
-
Collect waste material in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Dispose of contaminated packaging in the same manner as the unused product.
Visual Workflow Guides
The following diagrams illustrate the standard procedures for handling and responding to incidents involving this compound.
Caption: Standard operating procedure for handling the compound.
Caption: Step-by-step guide for responding to a spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
